molecular formula C27H25N5O B15614626 Vegfr-2-IN-61

Vegfr-2-IN-61

Cat. No.: B15614626
M. Wt: 435.5 g/mol
InChI Key: WKSSSCIRSRLREI-UHFFFAOYSA-N
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Description

Vegfr-2-IN-61 is a useful research compound. Its molecular formula is C27H25N5O and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H25N5O

Molecular Weight

435.5 g/mol

IUPAC Name

5-amino-3-(1H-indol-3-yl)-1-phenyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C27H25N5O/c1-17(2)18-12-14-19(15-13-18)30-27(33)24-25(22-16-29-23-11-7-6-10-21(22)23)31-32(26(24)28)20-8-4-3-5-9-20/h3-17,29H,28H2,1-2H3,(H,30,33)

InChI Key

WKSSSCIRSRLREI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Vegfr-2-IN-61: A Technical Guide to a Novel Class of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. While a specific compound universally designated "Vegfr-2-IN-61" is not prominently identified in the scientific literature, this guide focuses on a representative and well-characterized urea-benzothiazole derivative, referred to as compound 61 in seminal research, which exhibits significant potential as a multi-kinase inhibitor.

Discovery and Rationale

Compound 61 emerged from rational drug design strategies aimed at improving the kinase inhibitory activity and cellular potency of existing VEGFR-2 inhibitors like sorafenib. Researchers focused on urea-benzothiazole derivatives, a chemical scaffold known for its interaction with the kinase domain of various receptors. The discovery of compound 61 highlighted a significant advancement in achieving high potency against VEGFR-2 and a broad spectrum of activity against other oncogenic kinases.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for compound 61 and compares its activity with the established drug, sorafenib.

CompoundTarget/Cell LineIC50/GI50
Compound 61 VEGFR-243.1 nM
K-562 (Leukemia)0.051 µM
KM12 (Colorectal)0.019 µM
Sorafenib VEGFR-290 nM

Experimental Protocols

Synthesis of Compound 61

The synthesis of compound 61 involves a multi-step process culminating in the coupling of two key building blocks: a 2-aminobenzothiazole (B30445) derivative and a 4-((4-ethylpiperazin-1-yl)methyl)aniline moiety.

Step 1: Synthesis of the 2-aminobenzothiazole intermediate (60)

The synthesis of the 2-aminobenzothiazole core typically involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) or a similar reagent to form a thiourea, followed by oxidative cyclization. The specific substitutions on the benzothiazole (B30560) ring are crucial for the molecule's activity and are introduced at this stage.

Step 2: Synthesis of the side-chain intermediate

The synthesis of the 4-((4-ethylpiperazin-1-yl)methyl)aniline side chain is achieved through standard organic chemistry reactions, likely involving the reductive amination of a suitable aldehyde with N-ethylpiperazine.

Step 3: Coupling and final product formation

The final step involves the formation of the urea (B33335) linkage between the 2-aminobenzothiazole intermediate and the aniline side chain. This is typically achieved by reacting the aminobenzothiazole with a phosgene (B1210022) equivalent to form an isocyanate, which is then reacted with the aniline derivative.

Signaling Pathways and Experimental Workflow

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is the primary target of compound 61.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling cascade upon ligand binding.

Experimental Workflow for Discovery and Synthesis of Compound 61

The following diagram outlines the general workflow employed in the discovery, synthesis, and evaluation of novel VEGFR-2 inhibitors like compound 61.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome RationalDesign Rational Design (Scaffold Hopping) Synthesis Chemical Synthesis of Derivatives RationalDesign->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell-Based Assays (GI50 on Cancer Lines) KinaseAssay->CellAssay InVivo In Vivo Studies (Animal Models) CellAssay->InVivo LeadCompound Identification of Lead Compound (e.g., Cmpd 61) InVivo->LeadCompound

Caption: Workflow for VEGFR-2 inhibitor development.

Conclusion

The discovery and synthesis of the urea-benzothiazole derivative, compound 61, represents a significant step forward in the development of potent, multi-targeted kinase inhibitors for cancer therapy. Its superior inhibitory activity against VEGFR-2 and broad-spectrum efficacy against various cancer cell lines, when compared to established drugs like sorafenib, underscore its potential as a promising candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and medicinal chemistry.

References

Vegfr-2-IN-61: A Technical Guide to a Potent Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-61, also identified as compound 6 and KST016366, is a potent urea-benzothiazole derivative that has emerged as a significant multi-kinase inhibitor with promising anti-cancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its evaluation. Its mechanism of action, targeting key kinases involved in tumor growth, angiogenesis, and survival, positions it as a compelling candidate for further preclinical and clinical investigation.

Core Inhibitory Profile

This compound exhibits potent, nanomolar-level inhibition against a range of oncogenic kinases, demonstrating a multi-targeted profile that is advantageous in overcoming the complexities of cancer signaling and potential resistance mechanisms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several key kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its activity across different targets.

Target KinaseIC50 (nM)
VEGFR-243.1[1]
Tie20.82[3][4]
LCK6.66[4]
TrkA3.81[3][4]
ABL (wild-type)52.7[4]
ABL (T315I mutant)53.3[4]
LYN19.9[4]
FYN160[4]

Table 1: Biochemical IC50 values of this compound against a panel of kinases.

Cellular Antiproliferative Activity

The in vitro efficacy of this compound has been demonstrated through its potent growth-inhibitory effects on various human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, were determined by the National Cancer Institute's NCI-60 screen.

Cell LineCancer TypeGI50 (nM)
K-562Leukemia51.4[3][4]
KM12Colon Cancer19[3][4]

Table 2: Cellular GI50 values of this compound in selected cancer cell lines.

Signaling Pathways and Mechanisms of Action

This compound's multi-targeted nature allows it to concurrently disrupt several critical signaling cascades that drive tumor progression.

VEGFR-2 Signaling Pathway

As a primary target, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mechanism of action for this compound. VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are vital for endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

VEGFR-2 Signaling Inhibition by this compound.
Other Targeted Kinase Pathways

The inhibitory activity of this compound extends to other crucial signaling nodes:

  • Tie2: An angiopoietin receptor tyrosine kinase also involved in angiogenesis and vascular stability.

  • LCK, LYN, FYN: Members of the Src family of tyrosine kinases that play significant roles in T-cell receptor signaling and immune responses.

  • TrkA: The high-affinity receptor for nerve growth factor, which can be oncogenically activated in various cancers.

  • ABL: A non-receptor tyrosine kinase, the aberrant activity of which (as in the BCR-ABL fusion protein) is a hallmark of chronic myeloid leukemia (CML). This compound inhibits both the wild-type and the clinically relevant T315I mutant form of ABL, which confers resistance to some first-line ABL inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the IC50 values of this compound against the panel of kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against purified kinase enzymes.

Materials:

  • Recombinant human kinase enzymes (VEGFR-2, Tie2, LCK, TrkA, ABL, etc.)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³³P]ATP)

  • Microplate reader (Luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 100 µM, followed by 3-fold serial dilutions to generate a 10-dose concentration range.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound or DMSO (as a vehicle control).

  • Kinase Addition: Add the purified kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET-based peptides that are cleaved by the kinase, leading to a change in fluorescence.

    • Radiometric: Involves the use of [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Add_Reagents Add Buffer, Substrate, and Compound to Plate Prep_Compound->Add_Reagents Add_Kinase Add Kinase Enzyme Add_Reagents->Add_Kinase Add_ATP Add ATP to Initiate Reaction Add_Kinase->Add_ATP Incubate Incubate at Controlled Temp. Add_ATP->Incubate Detect Measure Kinase Activity (Luminescence/Fluorescence/Radiometric) Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End NCI60_Workflow Start Start Plate_Cells Plate NCI-60 Cell Lines in 96-well Plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Fix_Tz Fix Time Zero (Tz) Plate Incubate_24h->Fix_Tz Add_Compound Add this compound (5 concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Fix_Cells Fix Cells with TCA Incubate_48h->Fix_Cells Stain_SRB Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_SRB Read_Absorbance Read Absorbance at 515 nm Stain_SRB->Read_Absorbance Analyze Calculate % Growth and Determine GI50 Read_Absorbance->Analyze End End Analyze->End

References

The Pivotal Role of Urea-Benzothiazole Derivatives in Oncology: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

The benzothiazole (B30560) scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When coupled with a urea (B33335) moiety, these derivatives have emerged as a promising class of anti-cancer agents, demonstrating potent activity against a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the role of urea-benzothiazole derivatives in cancer research, targeting researchers, scientists, and drug development professionals. It consolidates key quantitative data, details common experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate a comprehensive understanding of this important class of molecules.

Introduction

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel and effective therapeutic agents. Heterocyclic compounds are a cornerstone of many anti-cancer drugs, and among them, the benzothiazole nucleus is of particular interest. The fusion of a benzene (B151609) ring and a thiazole (B1198619) ring imparts a unique three-dimensional structure that allows for diverse interactions with biological targets. The incorporation of a urea linkage (-NH-CO-NH-) has been shown to be a critical pharmacophore in many kinase inhibitors, enhancing binding affinity through hydrogen bond formation. The combination of these two moieties in urea-benzothiazole derivatives has yielded compounds with significant anti-proliferative and cytotoxic effects, making them a focal point of contemporary cancer research. This guide will explore the synthesis, mechanism of action, and structure-activity relationships of these compounds, supported by experimental data and protocols.

Quantitative Analysis of Anti-Cancer Activity

The anti-cancer efficacy of urea-benzothiazole derivatives has been extensively evaluated against a wide array of human cancer cell lines. The following tables summarize the in vitro cytotoxic and anti-proliferative activities, primarily reported as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Table 1: In Vitro Anti-proliferative Activity of Urea-Benzothiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
56 60 Cancer Cell Lines (Average)GI500.38[1]
7 Renal Cell Carcinoma (RCC)IG501.85
9 ACHN (Renal Cancer)IG502.10
8 ACHN (Renal Cancer)-Good Inhibitory Activity
8 A-498 (Human Kidney Carcinoma)-Good Inhibitory Activity
11 Hela (Cervical Cancer)IC502.41[1]
11 COS-7 (Kidney Fibroblast)IC504.31[1]
15 Not SpecifiedIC5010[1]
51 HOP-92 (Non-small Cell Lung Cancer)GI500.0718[1]
53 HeLa (Cervical Cancer)IC509.76[1]
54 MCF7 (Breast Cancer)IC500.036[1]
54 HEPG2 (Liver Cancer)IC500.048[1]
55 HT-29 (Colon Cancer)IC500.024[1]
55 H460 (Lung Cancer)IC500.29[1]
55 A549 (Lung Cancer)IC500.84[1]
55 MDA-MB-231 (Breast Cancer)IC500.88[1]
12 HT29 (Colon Cancer)IC500.015
12 H460 (Lung Cancer)IC500.28
12 A549 (Lung Cancer)IC501.53
12 MDA-MB-231 (Breast Cancer)IC500.68
3 MCF-7 (Breast Cancer)-Highest Cytotoxic Activity in Series[2]
6a HT-29 (Colon Cancer)IC5015.28[3]
6a A549 (Lung Cancer)IC502.566[3]
4a HCT-116 (Colon Cancer)IC50-[4]
4a HEPG-2 (Liver Cancer)IC507.92[4]
4a MCF-7 (Breast Cancer)IC503.84[4]
4e MCF-7 (Breast Cancer)IC506.11[4]
8a MCF-7 (Breast Cancer)IC5010.86[4]

Note: The specific assay conditions and incubation times may vary between studies. Please refer to the cited literature for detailed experimental information.

Key Mechanisms of Action

Urea-benzothiazole derivatives exert their anti-cancer effects through multiple mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

A primary mechanism of action for many urea-benzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[5] The diaryl urea motif is a well-established pharmacophore for binding to the ATP-binding pocket of various kinases.

  • VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

  • RAF Kinase Inhibition: The diaryl urea structure is a hallmark of sorafenib, a multi-kinase inhibitor that targets RAF kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.

  • Other Kinases: The versatile nature of the urea-benzothiazole scaffold allows for its adaptation to target other kinases implicated in cancer, such as those in the PI3K/AKT pathway.[5]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Urea_Benzothiazole Urea-Benzothiazole Derivative Urea_Benzothiazole->RTK Inhibits Urea_Benzothiazole->RAF Inhibits Urea_Benzothiazole->AKT Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Apoptosis_Induction Urea_Benzothiazole Urea-Benzothiazole Derivative Procaspase3 Procaspase-3 (Inactive) Urea_Benzothiazole->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Anticancer_Drug_Discovery_Workflow Start Start: Identify Lead Scaffold (Urea-Benzothiazole) Synthesis Chemical Synthesis & Modification Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

Technical Guide on Preclinical Data of a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical trial data for a compound specifically named "Vegfr-2-IN-61" could not be located. This suggests the name may be an internal research designation or not widely published. This guide has been compiled using data from publicly documented preclinical studies of various representative small-molecule VEGFR-2 inhibitors to serve as an in-depth technical resource for researchers, scientists, and drug development professionals.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, VEGFR-2 is often overexpressed and plays a crucial role in tumor growth, invasion, and metastasis by promoting the development of a blood supply to the tumor.[1][2] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase are a major focus of anticancer drug development.[1] By blocking VEGFR-2 signaling, these inhibitors can disrupt the tumor's blood supply and impede its progression.[1][2]

In Vitro Efficacy

Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against VEGFR-2 kinase activity.

Methodology: The inhibitory activity of a test compound on VEGFR-2 kinase is typically assessed using a biochemical assay. This often involves incubating recombinant human VEGFR-2 kinase with a specific substrate (e.g., a synthetic peptide) and ATP. The extent of substrate phosphorylation is then measured, often through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then calculated.

Representative Data:

CompoundVEGFR-2 IC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
Compound 6[3]12.178.9
Compound 7[3]340588
Compound 61[1]43.190
Compound 25m[2]2639 (Sunitinib)
Cellular Proliferation Assay

Objective: To evaluate the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells and various cancer cell lines.

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) or various cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are seeded in multi-well plates.[3] The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability or proliferation is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulphorhodamine B), or CellTiter-Glo®. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

Representative Data:

CompoundCell LineIC50 (µM)Reference Compound (Sorafenib/Doxorubicin) IC50 (µM)
Compound 1[3]HepG-24.33 (µg/mL)3.40 (µg/mL) (Sorafenib)
Compound 7[3]HepG-2--
Compound 7[3]MCF-7--
Compound 7[3]HCT-116--
Compound 91b[2]HCT-116-0.19 (Sorafenib)
Compound 91e[2]MCF-7-0.19 (Sorafenib)

In Vivo Efficacy

Tumor Xenograft Models

Objective: To assess the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.

Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives the test compound, typically administered orally or intraperitoneally, daily or on a specific schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.

Representative Preclinical Findings:

  • In glioblastoma and colorectal xenograft models, the anti-VEGFR2 antibody TTAC-0001 demonstrated antitumor activity that correlated with growth arrest, apoptosis, and inhibition of angiogenesis.[4]

  • Fruzaqla (a VEGFR-1, -2, and -3 inhibitor) showed significant tumor suppression in colon cancer xenograft models.[5]

  • The combination of the anti-murine VEGFR2 antibody DC101 with chemotherapy led to stable disease and partial xenograft regressions in mouse models of Ewing's sarcoma, synovial sarcoma, neuroblastoma, and desmoplastic small round cell tumor.[6]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.

In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a VEGFR-2 inhibitor.

Xenograft_Workflow start Implantation of Human Tumor Cells into Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Group: Administer VEGFR-2 Inhibitor randomization->treatment control Control Group: Administer Vehicle randomization->control monitoring Regular Monitoring: Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Standard workflow for a preclinical tumor xenograft model.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. A single-dose PK study in mice can help establish the relationship between the drug's concentration in the body over time and its efficacy.[4]

Conclusion

The preclinical evaluation of VEGFR-2 inhibitors involves a comprehensive set of in vitro and in vivo studies. These studies are critical for determining the potency, efficacy, and safety profile of a compound before it can be considered for clinical development. The data presented here, based on representative VEGFR-2 inhibitors, provides a framework for understanding the key preclinical hurdles and endpoints in the development of this important class of anticancer agents.

References

Structural Analysis of Vegfr-2-IN-61: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-61, also identified as Compound 7b, is a notable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator in the process of angiogenesis. Dysregulation of VEGFR-2 signaling is a critical factor in the progression of various cancers, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural and functional analysis of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key molecular interactions and pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, VEGFR-2, and its effects have been assessed in cancer cell lines. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/TargetReference
VEGFR-2 Inhibition (IC50) 2.83 µMVEGFR-2 Kinase[1][2][3]
Cell Proliferation (IC50) 2.12 µMMCF-7 (Breast Cancer)[1][2][3]
Molecular Formula C₂₇H₂₅N₅ON/A[4]
Molecular Weight 435.5 g/mol N/A[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents this autophosphorylation and subsequently halts the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg PI3K PI3K VEGFR2:f2->PI3K Phosphorylation PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Inhibitor This compound Inhibitor->VEGFR2:f2 Inhibition

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following sections outline the general methodologies for the key assays mentioned.

VEGFR-2 Kinase Assay (In Vitro)

This assay is performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (or test compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the diluted this compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental and Logical Workflow

The discovery and characterization of a VEGFR-2 inhibitor like this compound typically follows a structured workflow, from initial screening to cellular and mechanistic studies.

Experimental_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Cellular Cellular & Functional Assays cluster_Structural Structural & Mechanistic Studies A Compound Synthesis or Library Screening B In Vitro VEGFR-2 Kinase Assay A->B C IC50 Determination B->C D Cell Proliferation Assay (e.g., MTT on MCF-7) C->D G Molecular Docking (Predicted Binding Mode) C->G E Cell Migration Assay D->E F Apoptosis & Oxidative Stress Assays E->F H Western Blot Analysis (Downstream Signaling) F->H

A typical workflow for the analysis of a VEGFR-2 inhibitor.

Conclusion

This compound is a small molecule inhibitor of VEGFR-2 with demonstrated activity in both enzymatic and cell-based assays. Its ability to inhibit VEGFR-2 kinase activity and suppress the proliferation of cancer cells underscores its potential as an anti-angiogenic agent. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on the advancement of VEGFR-2 targeted therapies. Further structural studies, such as co-crystallization with the VEGFR-2 kinase domain, would provide more detailed insights into its precise binding mode and could guide the development of next-generation inhibitors with improved potency and selectivity.

References

In-Depth Technical Guide: Binding Affinity of Vegfr-2-IN-61 to VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Vegfr-2-IN-61 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocols for its determination, and the relevant signaling pathways, presented in a format tailored for researchers, scientists, and drug development professionals.

Quantitative Binding Affinity Data

This compound, a urea-benzothiazole derivative, has been identified as a potent inhibitor of VEGFR-2. The binding affinity is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values are indicative of higher binding affinity and potency.

A study by Keum and co-workers determined the in vitro inhibitory activity of a series of urea-benzothiazole derivatives against VEGFR-2. Within this series, the compound designated as 61 (this compound) demonstrated significant potency.[1] The experimentally determined IC50 value for this compound is presented in the table below. For comparative purposes, the IC50 value of Sorafenib, a known multi-kinase inhibitor that also targets VEGFR-2, from the same study is included.[1]

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
This compound (Compound 61)VEGFR-243.1Sorafenib90

Experimental Protocols: In Vitro VEGFR-2 Kinase Inhibition Assay

The determination of the IC50 value for this compound was performed using an in vitro kinase assay. While the specific protocol used for this exact compound is proprietary to the research group, a representative and detailed methodology based on commercially available VEGFR-2 kinase assay kits is provided below. These assays typically measure the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence of varying concentrations of the inhibitor.

Principle

The assay quantifies the amount of ATP consumed during the phosphorylation of a poly (Glu, Tyr) substrate by the recombinant human VEGFR-2 kinase domain. The remaining ATP is detected using a luciferase-based system, where the luminescent signal is inversely proportional to the kinase activity.

Materials and Reagents
  • Recombinant Human VEGFR-2 (KDR) kinase domain

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP (Adenosine Triphosphate)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test Inhibitor (this compound)

  • DMSO (Dimethyl Sulfoxide)

  • Kinase-Glo™ MAX Reagent or similar ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

  • Multichannel pipettors and sterile tips

  • Luminometer for signal detection

Assay Procedure
  • Preparation of Reagents: All reagents are thawed on ice. The 5x Kinase Buffer is diluted to 1x with distilled water.

  • Test Inhibitor Dilution: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared at 10-fold the final desired concentrations in 1x Kinase Buffer containing a constant percentage of DMSO (typically 10%).

  • Master Mix Preparation: A Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate is prepared.

  • Assay Plate Setup:

    • Test Inhibitor Wells: 5 µL of each diluted inhibitor concentration is added to the respective wells.

    • Positive Control Wells (No Inhibitor): 5 µL of the diluent solution (1x Kinase Buffer with 10% DMSO) is added.

    • Blank Wells (No Enzyme): 20 µL of 1x Kinase Buffer is added, along with 5 µL of the diluent solution.

  • Enzyme Addition: The recombinant VEGFR-2 kinase is diluted to the working concentration in 1x Kinase Buffer. 20 µL of the diluted enzyme is added to the "Test Inhibitor" and "Positive Control" wells to initiate the kinase reaction.

  • Incubation: The plate is incubated at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.

  • Signal Detection:

    • Following incubation, 50 µL of Kinase-Glo™ MAX reagent is added to all wells.

    • The plate is incubated at room temperature for 15 minutes to allow the luminescent signal to stabilize.

    • The luminescence is read using a microplate luminometer.

  • Data Analysis: The "Blank" values are subtracted from all other readings. The percentage of inhibition for each inhibitor concentration is calculated relative to the "Positive Control". The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][3] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability.[2][4] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is essential for cell survival.[4][5]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of an inhibitor against VEGFR-2 involves a series of sequential steps, from reagent preparation to data analysis. This systematic process ensures the accuracy and reproducibility of the results.

IC50_Workflow A Reagent Preparation (Buffer, ATP, Substrate, Enzyme) C Assay Plate Setup (Inhibitor, Controls) A->C B Inhibitor Serial Dilution (this compound) B->C D Initiate Kinase Reaction (Add VEGFR-2 Enzyme) C->D E Incubation (30°C, 45 min) D->E F Add Detection Reagent (e.g., Kinase-Glo™) E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) G->H

Caption: Workflow for VEGFR-2 kinase inhibition assay.

References

In Vitro Evaluation of Vegfr-2-IN-61: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro evaluation of Vegfr-2-IN-61, a potent multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and angiogenesis.

Data Presentation

The following tables summarize the quantitative data from in vitro assays, offering a comparative analysis of this compound's efficacy.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Reference Compound (Sorafenib) IC50 (nM)
VEGFR-243.1[1][2]90[1][2]
Tie2Data not available-
LCKData not available-
TrkAData not available-
ABL (wild-type)Data not available-
ABL (T315I mutant)Data not available-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of VEGFR-2 inhibitors are provided below. These represent standard protocols in the field and are applicable to the assessment of compounds like this compound.

VEGFR-2 Kinase Assay Protocol

This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.[3]

Materials:

  • Recombinant human VEGFR-2 kinase[4]

  • Biotinylated peptide substrate[4]

  • ATP[5]

  • Kinase assay buffer[5]

  • Test compound (this compound)

  • 96-well plates[5]

  • Kinase-Glo® MAX reagent (for luminescence-based detection)[5]

  • Microplate reader[5]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Prepare a master mixture containing kinase assay buffer, ATP, and the peptide substrate.[5]

  • Add the master mix to each well of a 96-well plate.[3]

  • Add the diluted test compound or DMSO (for control wells) to the respective wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.[3]

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[3]

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent to each well.[3]

  • Incubate at room temperature for 15 minutes, protected from light.[3]

  • Measure the luminescence using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., HUVEC, A549, HepG-2, Caco-2, MDA)[6][7]

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum[7]

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Kinase_Assay VEGFR-2 Kinase Assay Compound->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Compound->Cell_Assay Enzyme Recombinant VEGFR-2 Enzyme Enzyme->Kinase_Assay Cells Cancer Cell Lines (e.g., HUVEC) Cells->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Efficacy Evaluate Potency and Efficacy IC50_Kinase->Efficacy IC50_Cell->Efficacy

Caption: General workflow for the in vitro evaluation of this compound.

References

The Potent Angiogenesis Inhibitor Vegfr-2-IN-61: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Vegfr-2-IN-61, a potent multi-kinase inhibitor with significant anti-angiogenic potential. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to ascertain its activity. This compound, identified in the scientific literature as compound 6 (KST016366) , is a novel urea-benzothiazole derivative designed as a congener of Sorafenib. Its primary mode of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator in the angiogenesis signaling cascade.

Core Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This binding event stabilizes the inactive "DFG-out" conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent autophosphorylation. By blocking this initial step, the inhibitor effectively halts the entire downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis. The urea-benzothiazole scaffold of the compound is crucial for its high-affinity binding.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various enzymatic and cell-based assays. The compound demonstrates potent inhibitory effects on multiple kinases involved in tumorigenesis and angiogenesis and exhibits broad-spectrum antiproliferative activity against a wide range of human cancer cell lines.

Table 1: Multi-Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Description
VEGFR-243.1Potent inhibition of the primary target for anti-angiogenesis.
Tie-20.82Inhibition of another key receptor tyrosine kinase involved in vascular maturation and stability.
TrkA3.81Inhibition of a neurotrophin receptor, also implicated in some cancers.
ABL1 (wild-type)53Inhibition of the Abelson murine leukemia viral oncogene homolog 1.
ABL1 (T315I mutant)53Inhibition of a common drug-resistant mutant of ABL1.
Table 2: Antiproliferative Activity of this compound (GI₅₀)
Cancer TypeCell LineGI₅₀ (µM)
LeukemiaK-5620.051
Colorectal CancerKM120.019

Key Signaling Pathway Inhibition

This compound targets the initial step of the VEGFR-2 signaling pathway. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR-2, triggers a signaling cascade essential for angiogenesis. By inhibiting VEGFR-2 autophosphorylation, this compound prevents the activation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell functions.

VEGFR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Inhibitor This compound (KST016366) Inhibitor->VEGFR2 Inhibits ATP ATP ATP->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates pPLCg p-PLCγ PLCg->pPLCg pPI3K p-PI3K PI3K->pPI3K Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pPLCg->Angiogenesis Leads to pPI3K->Angiogenesis Leads to

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.

Experimental Protocols

The quantitative data presented were obtained through standardized and rigorous experimental procedures.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases was determined using an ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely proportional to the kinase activity.

Methodology:

  • Reaction Setup: Kinase reactions are set up in a 96-well plate format. Each well contains the specific kinase (e.g., VEGFR-2, Tie-2), a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells receive DMSO alone.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP. The plate is then incubated at 30°C for a specified period (e.g., 45-60 minutes) to allow for the enzymatic reaction.

  • Signal Generation: After incubation, ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Detection: Kinase Detection Reagent is then added, which converts the ADP generated into ATP and catalyzes a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity (NCI-60 Screen)

The antiproliferative effects of this compound were evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening panel, which employs a Sulforhodamine B (SRB) assay.

Methodology:

  • Cell Plating: Cells from the 60 different human cancer cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Compound Treatment: this compound is added to the plates at five different concentrations and incubated for an additional 48 hours.

  • Cell Fixation: Following incubation, cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Trizma base.

  • Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ (Growth Inhibition 50) value, which is the drug concentration resulting in a 50% reduction in the net protein increase, is calculated.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Inhibition Assay cluster_cell_assay Antiproliferative Assay (NCI-60) k1 Prepare Kinase, Substrate, ATP, and Inhibitor (this compound) k2 Incubate at 30°C k1->k2 k3 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) k2->k3 k4 Convert ADP to ATP & Generate Luminescence k3->k4 k5 Measure Luminescence & Calculate IC₅₀ k4->k5 c1 Plate 60 Human Cancer Cell Lines (96-well) c2 Add this compound (48h incubation) c1->c2 c3 Fix Cells with TCA c2->c3 c4 Stain with Sulforhodamine B (SRB) c3->c4 c5 Wash & Solubilize Dye c4->c5 c6 Read Absorbance (515 nm) & Calculate GI₅₀ c5->c6

Caption: Workflow for key in vitro assays of this compound.

Conclusion

This compound (KST016366) is a highly potent, multi-targeted kinase inhibitor that demonstrates significant promise as an anti-angiogenic agent. Its strong inhibitory activity against VEGFR-2, coupled with its broad-spectrum antiproliferative effects, marks it as a compelling candidate for further preclinical and clinical development in oncology. The detailed protocols provided herein offer a basis for the replication and further investigation of its biological activities.

Vegfr-2-IN-61: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-61 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is important to note that while direct quantitative data for the downstream effects of this compound is limited in publicly available literature, this guide supplements this with data from studies on structurally similar urea-benzothiazole VEGFR-2 inhibitors to provide a broader context for its potential biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
VEGFR-243.1Sorafenib90
Tie2Data not available
LCKData not available
TrkAData not available
ABL (wild-type)Data not available
ABL (T315I mutant)Data not available

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of this compound (Compound 61) [1]

Cell LineCancer TypeGI₅₀ (µM)
K-562Leukemia0.051
KM12Colorectal Cancer0.019

GI₅₀: Growth inhibitory concentration.

Table 3: Anti-proliferative Activity of Structurally Similar Benzothiazole-Urea VEGFR-2 Inhibitors

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
4a HCT-116Colorectal Carcinoma5.61[2][3]
HEPG-2Hepatocellular Carcinoma7.92[2][3]
MCF-7Breast Cancer3.84[2][3]
Compound 11 A549Lung Cancer10.61[4]
HepG-2Hepatoma9.52[4]
Caco-2Colon Cancer12.45[4]
MDA-MB-231Breast Cancer11.52[4]

IC₅₀: Half-maximal inhibitory concentration.

Affected Cellular Pathways

This compound primarily targets the VEGFR-2 signaling pathway, which is central to angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating two major downstream signaling cascades: the PLCγ-PKC-Raf-MEK-MAPK pathway and the PI3K-Akt pathway.

The PLCγ-PKC-Raf-MEK-MAPK Pathway

This pathway is predominantly involved in endothelial cell proliferation. Inhibition of VEGFR-2 by this compound is expected to block the phosphorylation of key downstream kinases in this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound B Add compound, kinase, and substrate to well A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate IC₅₀ F->G G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Culture and serum-starve cells B Treat with this compound A->B C Stimulate with VEGF-A B->C D Lyse cells and quantify protein C->D E SDS-PAGE and Western Blot D->E F Antibody incubation and detection E->F G Quantify band intensities F->G G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT and incubate B->C D Solubilize formazan C->D E Measure absorbance D->E F Calculate GI₅₀/IC₅₀ E->F

References

Methodological & Application

Vegfr-2-IN-61 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of Vegfr-2-IN-61, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a cell culture setting. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy to disrupt the tumor's blood supply.[1] this compound, also referred to as compound 61, has demonstrated significant potency against VEGFR-2 and various human cancer cell lines, making it a promising candidate for further investigation.[1][3][4] This document outlines the protocols for evaluating the efficacy of this compound in vitro.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against VEGFR-2 and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
This compound43.1Sorafenib90

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][3]

Table 2: Anti-proliferative Activity (GI₅₀) in Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
K-562Leukemia0.051
KM12Colorectal Cancer0.019

GI₅₀ (Growth inhibitory concentration 50) is the concentration of a drug that causes 50% inhibition of cell growth.[3]

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, activates several downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[5][6][7][8] this compound acts by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for evaluating the in vitro efficacy of this compound. Specific cell lines and conditions may require optimization.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as K-562 (leukemia) and KM12 (colorectal), or endothelial cells like HUVECs (Human Umbilical Vein Endothelial Cells) are commonly used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for K-562, DMEM for KM12 and HUVECs), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in sterile, cell culture grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability / Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

  • Plate Coating: Use a 96-well plate pre-coated with a substrate for the VEGFR-2 kinase.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation of the substrate. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[2]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a VEGFR-2 inhibitor in a cell culture setting.

Experimental_Workflow cluster_exp Experimentation prep_cells Cell Culture & Maintenance seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock & Working Solutions treat_cells Treat with this compound prep_compound->treat_cells assay_viability Cell Viability Assay (MTT) analyze_viability Measure Absorbance Calculate GI₅₀ assay_viability->analyze_viability assay_kinase Kinase Inhibition Assay (ELISA) analyze_kinase Measure Absorbance Calculate IC₅₀ assay_kinase->analyze_kinase seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate incubate->assay_viability prep_plate Prepare Coated Plate add_inhibitor Add this compound prep_plate->add_inhibitor run_reaction Run Kinase Reaction add_inhibitor->run_reaction run_reaction->assay_kinase

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Vegfr-2-IN-61 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-61 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This inhibition of new blood vessel formation makes it a promising candidate for cancer therapy, as tumors rely on angiogenesis for growth and metastasis.[1][2] this compound, a urea-benzothiazole derivative, has demonstrated significant potency with an IC50 value of 43.1 nM against VEGFR-2.[1][3] Preclinical data suggests it possesses a favorable pharmacokinetic profile and good oral bioavailability, making it a suitable candidate for in vivo studies in mouse models.[3][4]

These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model of cancer, a common preclinical model to assess the efficacy of novel anti-cancer agents.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
TargetVEGFR-2[1][3]
IC5043.1 nM[1][3]
Cell-based GI50 (Leukemia K-562)0.051 µM[1]
Cell-based GI50 (Colorectal KM12)0.019 µM[1]
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
ParameterUnitIllustrative ValueDescription
Cmaxng/mL800Maximum plasma concentration
Tmaxh2Time to reach maximum plasma concentration
AUC(0-t)ng·h/mL4500Area under the plasma concentration-time curve from time 0 to the last measurable concentration
t1/2h6Elimination half-life
Bioavailability%~60Fraction of the administered dose that reaches systemic circulation

Note: These are representative values based on typical pharmacokinetic profiles of similar small molecule inhibitors and the reported good oral bioavailability of this compound.[3][4] Actual values may vary depending on the experimental conditions.

Table 3: Illustrative Antitumor Efficacy of this compound in a Xenograft Mouse Model
Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound2545<0.05
This compound5070<0.01
Positive Control (e.g., Sunitinib)4065<0.01

Note: These are hypothetical efficacy data to illustrate the potential of this compound. Actual results will depend on the specific tumor model and experimental design.

Experimental Protocols

Xenograft Mouse Model Establishment

Objective: To establish a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., human colon cancer HCT-116, or human lung cancer A549).

  • 6-8 week old female athymic nude mice (nu/nu).

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel (optional, can enhance tumor take rate).

  • Syringes and needles (27G).

  • Calipers.

Protocol:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with an equal volume of Matrigel can improve tumor establishment.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.

  • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound powder.

  • Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).

  • Oral gavage needles.

  • Syringes.

  • Balance and weighing paper.

  • Vortex mixer and/or sonicator.

Protocol:

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a homogenous suspension is formed.

  • Drug Formulation:

    • Calculate the required amount of this compound based on the number of mice, their average weight, the desired dose, and the dosing volume (typically 5-10 mL/kg).

    • Weigh the calculated amount of this compound powder.

    • Prepare a suspension by adding the powder to the vehicle. Vortex and/or sonicate until a fine, homogenous suspension is achieved. Prepare fresh daily before administration.

  • Administration:

    • Administer the formulated this compound or vehicle control to the mice via oral gavage once daily.

    • The dosing volume should be adjusted based on the individual body weight of each mouse, which should be measured at least twice a week.

Efficacy and Toxicity Monitoring

Objective: To assess the antitumor efficacy and potential toxicity of this compound.

Materials:

  • Calipers.

  • Balance.

Protocol:

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume.

  • Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, appetite, or the presence of rough fur.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • (Optional) Pharmacodynamic Analysis: A portion of the tumor tissue can be collected for further analysis, such as immunohistochemistry to assess microvessel density (using an anti-CD31 antibody) or Western blotting to measure the phosphorylation status of VEGFR-2 and downstream signaling proteins.

Visualizations

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth (to ~100-150 mm³) Cell_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Drug_Prep 5. Daily Preparation of This compound Formulation Randomization->Drug_Prep Dosing 6. Daily Oral Gavage (Vehicle or Drug) Drug_Prep->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Measurement Endpoint->Tumor_Excision Data_Analysis 10. Data Analysis Tumor_Excision->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Logical_Relationships Logical Relationships in Experimental Design cluster_groups Treatment Groups cluster_endpoints Primary Endpoints cluster_secondary Secondary Endpoints Vehicle Vehicle Control Tumor_Volume Tumor Volume Vehicle->Tumor_Volume Tumor_Weight Tumor Weight Vehicle->Tumor_Weight Body_Weight Body Weight Vehicle->Body_Weight Clinical_Signs Clinical Signs of Toxicity Vehicle->Clinical_Signs Low_Dose This compound (Low Dose) Low_Dose->Tumor_Volume Low_Dose->Tumor_Weight Low_Dose->Body_Weight Low_Dose->Clinical_Signs High_Dose This compound (High Dose) High_Dose->Tumor_Volume High_Dose->Tumor_Weight High_Dose->Body_Weight High_Dose->Clinical_Signs Positive_Control Positive Control Positive_Control->Tumor_Volume Positive_Control->Tumor_Weight Positive_Control->Body_Weight Positive_Control->Clinical_Signs

Caption: Logical relationships between treatment groups and study endpoints.

References

Application Notes and Protocols for In Vivo Studies of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo dosage and administration protocols for a compound explicitly named "Vegfr-2-IN-61" are not publicly available. The following application notes and protocols are based on established methodologies for preclinical evaluation of other representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, including the small molecule inhibitor VEGFR-2-IN-5 hydrochloride and the anti-VEGFR-2 antibody DC101. These guidelines are intended to serve as a starting point for researchers, and it is crucial to conduct dose-finding and tolerability studies to establish optimal experimental conditions for any new compound.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In the context of cancer, pathological angiogenesis is a critical step for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[1] These pathways ultimately promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is therefore a well-established and promising strategy in anticancer drug development.

Data Presentation: In Vivo Dosage of Representative VEGFR-2 Inhibitors

The following tables summarize reported in vivo dosages for a representative small molecule VEGFR-2 inhibitor and an anti-VEGFR-2 antibody in murine models.

Table 1: Small Molecule Inhibitor (VEGFR-2-IN-5 Hydrochloride) - General Dosing Guidelines for Mice

ParameterDetailsReference
Animal Model Xenograft models in mice
Dosage Range 5 mg/kg to 80 mg/kg (based on other VEGFR-2 inhibitors)
Example Low Dose 10 mg/kg
Example High Dose 40 mg/kg
Administration Dependent on vehicle suitability; oral gavage or intraperitoneal injection are common
Vehicle Example Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Saline or PBS

Table 2: Anti-VEGFR-2 Antibody (DC101) - Reported Dosages in Mice

ParameterDetailsReference
Animal Model MC38 tumor-bearing mice
Dosage Regimen 5 mg/kg, 20 mg/kg, and 40 mg/kg
Animal Model Gastric cancer xenograft model
Dosage (Combination) 10 mg/kg (DC101) with 5 mg/kg anti-VEGF-A antibody
Administration Intraperitoneal injection

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study of a Small Molecule VEGFR-2 Inhibitor in a Xenograft Model

This protocol provides a general framework for assessing the antitumor efficacy of a small molecule VEGFR-2 inhibitor, using VEGFR-2-IN-5 hydrochloride as an example.

1. Animal Models and Husbandry

  • Species: Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID).

  • Acclimatization: Allow animals to acclimate for at least one week prior to the start of the experiment.

  • Housing: Maintain mice in a specific-pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

2. Cell Culture and Implantation

  • Cell Lines: Select appropriate human cancer cell lines for the study.

  • Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping

  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the animals into treatment and control groups (typically n=8-10 per group).

4. Formulation and Administration of the Test Compound

  • Vehicle Preparation: Prepare a suitable vehicle for the compound. An example vehicle consists of DMSO, PEG300, Tween 80, and sterile saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Drug Formulation: Calculate the required amount of the inhibitor based on the dosage, average animal weight, and dosing volume. Dissolve the compound in the prepared vehicle. It may be necessary to use a vortex mixer and sonicator to achieve a clear solution.

  • Administration: Administer the formulated drug and vehicle control to the respective groups via the predetermined route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily).

5. Efficacy Evaluation

  • Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Tumors can also be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

In Vivo Xenograft Study Workflow

InVivo_Workflow In Vivo Xenograft Study Workflow A Cell Line Selection & Culture B Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Inhibitor vs. Vehicle) D->E F Efficacy Assessment (Tumor Volume & Body Weight) E->F F->E Repeated Treatment Cycle G Endpoint & Data Analysis (TGI, Biomarkers) F->G

Caption: General workflow for a xenograft study.

References

Application Notes and Protocols: Preparation of Vegfr-2-IN-61 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), to VEGFR-2 initiates a cascade of intracellular signaling events that are crucial for endothelial cell proliferation, survival, migration, and permeability.[1][4][5][6] Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathological conditions, most notably in tumor growth and metastasis, making it a prime target for anti-cancer drug development.[7][8] Vegfr-2-IN-61 is a potent and selective inhibitor of VEGFR-2, showing promise as a tool for studying angiogenesis and as a potential therapeutic agent.[7][9] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 423.49 g/mol [9]
Molecular Formula C20H21N7O2S[9]
Appearance White to yellow solid[9]
Solubility in DMSO 25 mg/mL (59.03 mM)[9]
Storage of Powder -20°C for 3 years; 4°C for 2 years[9]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[9]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound (Molecular Weight = 423.49 g/mol ).

    • Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM * 1 mL * 423.49 g/mol = 4.23 mg

  • Dissolving the Compound: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution.[9] Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Preparation of this compound Formulation for In Vivo Animal Studies

This protocol provides an example of how to prepare a formulation of this compound suitable for administration to animals (e.g., by oral gavage or intraperitoneal injection). The final concentration should be determined based on the desired dosage (mg/kg) and the dosing volume for the specific animal model.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Protocol:

  • Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals, the dose, and the dosing volume, including a 10-20% overage.[10]

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

  • Vehicle Preparation: A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline.[10] A typical final formulation might consist of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulation Steps: a. In a sterile conical tube, add the required volume of the DMSO stock solution. b. Add the PEG300 and vortex to mix thoroughly. c. Add the Tween-80 and vortex again to ensure a homogenous mixture. d. Slowly add the sterile saline while vortexing to prevent precipitation of the compound.[10]

  • Final Solution: The final solution should be clear. If precipitation occurs, the formulation may need to be optimized.[10]

  • Use: It is recommended to use the prepared formulation immediately. If short-term storage is necessary, store at 4°C and verify its stability.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF-A to VEGFR-2, leading to key cellular responses.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical flow of the experimental protocol for preparing a this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_solvent 2. Add Appropriate Volume of DMSO weigh->add_solvent dissolve 3. Vortex/Sonicate to Completely Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols: Vegfr-2 Inhibitors in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Combining VEGFR-2 inhibitors with traditional cytotoxic chemotherapy agents can offer synergistic or additive effects, potentially leading to improved therapeutic outcomes and overcoming drug resistance. These application notes provide an overview and protocols for evaluating the combination of a generic VEGFR-2 inhibitor, exemplified by preclinical data from compounds like sunitinib (B231) and sorafenib (B1663141), with common chemotherapy agents such as paclitaxel (B517696), cisplatin (B142131), and doxorubicin (B1662922).

Disclaimer: Specific data for a compound named "Vegfr-2-IN-61" is not publicly available. The following data and protocols are based on representative studies of well-characterized VEGFR-2 inhibitors to illustrate the principles and methodologies of combination therapy evaluation.

Rationale for Combination Therapy

Combining a VEGFR-2 inhibitor with chemotherapy is based on several complementary mechanisms:

  • Normalization of Tumor Vasculature: VEGFR-2 inhibitors can prune immature tumor vessels and normalize the remaining vasculature. This can lead to reduced interstitial fluid pressure and improved delivery and efficacy of concurrently administered chemotherapy agents.

  • Direct Antitumor Effects: Some VEGFR-2 inhibitors have multi-kinase activity and can exert direct antiproliferative effects on tumor cells.

  • Enhanced Apoptosis: By cutting off the tumor's blood and nutrient supply, VEGFR-2 inhibitors can induce hypoxia and cellular stress, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

  • Overcoming Resistance: Chemotherapy resistance can sometimes be linked to the tumor microenvironment and angiogenesis. Targeting this axis can help to resensitize tumors to chemotherapy. For instance, in gastric cancer cells, the blockade of VEGFR-2 has been shown to enhance sensitivity to paclitaxel.[1]

VEGFR-2 Signaling Pathway

VEGF-A, a primary ligand, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, principally the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for endothelial cell survival. Small molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Inhibitor This compound (Small Molecule Inhibitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: In Vitro and In Vivo Combination Studies

The following tables summarize representative quantitative data from preclinical studies evaluating VEGFR-2 inhibitors in combination with various chemotherapy agents.

Table 1: In Vitro Cytotoxicity of VEGFR-2 Inhibitor Sunitinib in Combination with Cisplatin in Bladder Cancer Cell Lines [2]

Cell LineAgentIC50 (µM)Combination Index (CI) at 50% EffectSynergy Interpretation
HT1376 Cisplatin18.20.96Synergism
Sunitinib6.0
T24 Cisplatin9.440.96Synergism
Sunitinib6.0
5637 Cisplatin13.00.89Synergism
Sunitinib20.0

A Combination Index (CI) < 1 indicates a synergistic effect.

Table 2: In Vitro Cytotoxicity of VEGFR-2 Inhibitor Sorafenib in Combination with Doxorubicin in Osteosarcoma Cell Lines [3]

Cell LineAgentIC50 (µM)
D17 (canine) Sorafenib~5.0
Doxorubicin~0.1
Abrams (canine) Sorafenib~9.0
Doxorubicin~0.1
SAOS2 (human) Sorafenib~7.0
Doxorubicin~0.3

The study reported synergistic effects for the combination of sorafenib and doxorubicin in these cell lines.

Table 3: In Vivo Efficacy of VEGFR-2 Inhibitors in Combination with Chemotherapy

Tumor ModelVEGFR-2 InhibitorChemotherapySingle Agent EfficacyCombination EfficacyReference
H460 Lung Cancer XenograftBAY 57-9352 (40 mg/kg)Paclitaxel (15 mg/kg)TGD¹: 6 daysTGD¹: 14 days[3]
MKN-45 Gastric Cancer XenograftDovitinibNab-paclitaxel76% TGI²85% TGI² (Tumor Regression)[4][5]
MMTV-PyMT Breast CancerGU81 (VEGFR2 antagonist)Doxorubicin-Significant reduction in tumor growth index³[6]
Ewing's Sarcoma PDX (CTG-0816)DC101DoxorubicinStable Disease2 animals with partial response (>50% regression)[1][7]

¹TGD: Tumor Growth Delay ²TGI: Tumor Growth Inhibition ³Growth Index: Ratio of proliferating (phospho-histone-3 positive) to apoptotic (active caspase-3 positive) cells.

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the cytotoxic effects of a VEGFR-2 inhibitor in combination with a chemotherapy agent on a cancer cell line and how to determine if the interaction is synergistic, additive, or antagonistic.

a. Materials:

  • Cancer cell line of interest (e.g., HT1376 bladder cancer, D17 osteosarcoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • VEGFR-2 Inhibitor (e.g., Sunitinib)

  • Chemotherapy agent (e.g., Cisplatin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

b. Protocol for MTT Assay:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of the VEGFR-2 inhibitor and the chemotherapy agent individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot dose-response curves and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination.

c. Synergy Quantification (Combination Index): The synergistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[2]

  • Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Software: CompuSyn software is commonly used for these calculations.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to evaluate the efficacy of a VEGFR-2 inhibitor and chemotherapy combination in a mouse xenograft model.

Experimental_Workflow cluster_setup Phase 1: Tumor Establishment cluster_treatment Phase 2: Treatment Period cluster_monitoring Phase 3: Data Collection & Analysis A Inject Cancer Cells (e.g., H460) subcutaneously into nude mice B Monitor Tumor Growth A->B C Randomize mice into treatment groups when tumors reach ~100-150 mm³ B->C D1 Group 1: Vehicle Control D2 Group 2: Chemotherapy (e.g., Paclitaxel) D3 Group 3: VEGFR-2 Inhibitor D4 Group 4: Combination Therapy E Measure tumor volume and body weight 2-3 times per week F Euthanize mice when tumor volume reaches pre-defined endpoint E->F G Calculate Tumor Growth Inhibition (TGI) or Tumor Growth Delay (TGD) F->G

General workflow for in vivo combination efficacy study.

a. Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation

  • VEGFR-2 Inhibitor (formulated for in vivo administration)

  • Chemotherapy agent (formulated for in vivo administration)

  • Calipers for tumor measurement

  • Animal scale

b. Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Chemotherapy agent alone

    • Group 3: VEGFR-2 inhibitor alone

    • Group 4: Combination of chemotherapy and VEGFR-2 inhibitor

  • Treatment Administration: Administer the treatments according to a pre-defined schedule. For example, the VEGFR-2 inhibitor might be given orally once daily, while paclitaxel is given intravenously once a week.[3]

  • Data Collection: Continue to measure tumor volumes and mouse body weights (as a measure of toxicity) throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³), or when mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Tumor Growth Delay (TGD): The difference in the time (in days) for the median tumor volume in the treated and control groups to reach a specific size.

Western Blot for VEGFR-2 Phosphorylation

This protocol is to confirm the mechanism of action of the VEGFR-2 inhibitor by assessing its ability to block VEGF-induced phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs).

a. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF-A

  • VEGFR-2 Inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blot equipment

b. Protocol:

  • Cell Culture and Starvation: Culture HUVECs to ~80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the VEGFR-2 inhibitor for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody against p-VEGFR-2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total VEGFR-2 and then a loading control like β-actin.

  • Densitometry: Quantify the band intensities using software like ImageJ. The p-VEGFR-2 signal should be normalized to the total VEGFR-2 signal.

References

Application of VEGFR-2 Inhibitor in Lung Cancer Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in lung cancer cell lines, with a specific focus on a potent urea-benzothiazole derivative, herein referred to as Compound 61, as a representative example.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Overexpression of VEGFR-2 is observed in various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for anticancer therapies.[3][4] Small molecule inhibitors targeting the kinase activity of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and tumor cells, ultimately suppressing tumor growth.[5][6] Compound 61, a urea-benzothiazole derivative, has demonstrated significant potency against VEGFR-2 and a broad range of human cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of Compound 61 and other exemplary VEGFR-2 inhibitors against various cancer cell lines.

Compound/InhibitorTargetCell Line(s)Assay TypeIC50/GI50 Value(s)Reference(s)
Compound 61 VEGFR-2-Kinase Assay43.1 nM[1]
Multi-kinaseK-562 (Leukemia)Cell Growth0.051 µM[1]
Multi-kinaseKM12 (Colorectal)Cell Growth0.019 µM[1]
Sorafenib VEGFR-2-Kinase Assay90 nM[1]
Compound 75e -A549 (Lung)Cytotoxicity0.02 µM[1]
Compound 77a VEGFR-2-Kinase Assay0.027 µM[1]
Compound Z-3 VEGFR-2A549 (Lung)Anti-proliferative4.23 ± 0.45 µM[4]
VEGFR-2-Kinase Assay0.88 µM[4]

Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLC-γ-MAPK and PI3K-Akt pathways, are crucial for endothelial and tumor cell proliferation, survival, and migration.[5][7] Inhibition of VEGFR-2 by compounds like Compound 61 blocks these critical signaling cascades.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLC-γ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT Compound61 Vegfr-2-IN-61 (Compound 61) Compound61->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound 61.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of VEGFR-2 inhibitors in lung cancer cell lines.

Cell Culture
  • Cell Lines:

    • A549 (human lung adenocarcinoma)

    • H460 (human large cell lung cancer)

    • HCC461 (human lung squamous cell carcinoma)

    • HCC4006 (human lung adenocarcinoma)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

  • Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compound, kinase buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add VEGFR-2, the substrate peptide, and the test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ELISA, radiometric assay).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Viability Assay (MTS Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitor on lung cancer cell lines.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Serial Dilutions of Compound 61 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 Measure Measure Absorbance at 490 nm Incubate3->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Caption: Experimental workflow for a typical cell viability (MTS) assay.

  • Procedure:

    • Seed lung cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of the VEGFR-2 inhibitor for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation status of VEGFR-2 and downstream signaling proteins.

  • Procedure:

    • Treat lung cancer cells with the VEGFR-2 inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-ERK, total ERK, p-AKT, and total AKT.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

The provided data and protocols offer a comprehensive framework for the investigation of VEGFR-2 inhibitors, such as Compound 61, in the context of lung cancer research. These methodologies can be adapted to screen and characterize novel anti-angiogenic and anti-tumor agents, contributing to the development of more effective cancer therapies.

References

Application Notes and Protocols for Vegfr-2-IN-61 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of cancer, the VEGF/VEGFR-2 signaling pathway is often dysregulated, promoting the growth and metastasis of tumors by supplying them with necessary nutrients and oxygen.[1][2][3] Furthermore, this pathway plays a significant role in creating an immunosuppressive tumor microenvironment (TME) by modulating the function of various immune cells.[1][4][5] Vegfr-2-IN-61 is a potent urea-benzothiazole derivative and multi-kinase inhibitor that targets VEGFR-2, offering a valuable tool for studying the complexities of the TME and for the development of novel anti-cancer therapies.[2][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on key components of the TME.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain.[2] By blocking the binding of ATP, it prevents the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting the activation of downstream signaling cascades.[7][8] These pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which is essential for endothelial cell survival.[7][9] Inhibition of these pathways by this compound is expected to disrupt tumor angiogenesis and modulate the immune landscape within the TME.

Data Presentation

In Vitro Efficacy of this compound
Assay TypeTarget/Cell LineIC50 / GI50 ValueReference CompoundReference IC50
Kinase InhibitionVEGFR-243.1 nM[2][6]Sorafenib90 nM[2][6]
CytotoxicityLeukemia K-5620.051 µM[6]--
CytotoxicityColorectal KM120.019 µM[6]--

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Tumor Model Kinase_Assay VEGFR-2 Kinase Assay Proliferation_Assay Endothelial Cell Proliferation Assay Migration_Assay Transwell Migration Assay Tube_Formation Tube Formation Assay T_Cell_Analysis T-Cell Infiltration Analysis (Flow Cytometry/IHC) Macrophage_Polarization Macrophage Polarization (M1/M2 Marker Analysis) Tumor_Implantation Tumor Cell Implantation (e.g., Xenograft) Treatment Treatment with This compound Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Tumor_Harvest Tumor Harvest Tumor_Measurement->Tumor_Harvest Tumor_Harvest->T_Cell_Analysis Tumor_Harvest->Macrophage_Polarization

Caption: Experimental Workflow for TME Study using this compound.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase buffer

  • 96-well plates

  • Detection antibody (anti-phosphotyrosine)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader

Protocol:

  • Coat a 96-well plate with the kinase substrate and incubate overnight at 4°C.

  • Wash the plate with wash buffer.

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant human VEGFR-2 kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Wash the plate to remove ATP and inhibitor.

  • Add the detection antibody (anti-phosphotyrosine) and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add the HRP substrate and allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[10]

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • VEGF-A

  • MTT solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitor. Include control wells with no inhibitor and no VEGF stimulation.[11]

  • Incubate for 48-72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.[12]

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Matrigel®

  • Low-serum medium

  • VEGF-A

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Protocol:

  • Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel®-coated wells in low-serum medium containing VEGF-A and various concentrations of this compound.[11]

  • Incubate for 6-18 hours to allow for tube formation.

  • Capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Tumor Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound and its impact on the tumor microenvironment.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., a line with known VEGF expression)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Surgical tools for tumor implantation

  • Materials for tissue processing (formalin, OCT)

Protocol:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and harvest the tumors.

  • Process the tumors for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density, CD8 for T-cell infiltration, and F4/80 for macrophages).

Conclusion

This compound is a valuable research tool for dissecting the intricate role of the VEGF/VEGFR-2 axis in the tumor microenvironment. The protocols outlined in these application notes provide a framework for investigating its anti-angiogenic and immunomodulatory effects. By employing these methodologies, researchers can gain deeper insights into the therapeutic potential of targeting VEGFR-2 and advance the development of more effective cancer treatments.

References

Application Notes and Protocols for VEGFR-2 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels. It is a receptor tyrosine kinase primarily expressed on endothelial cells. Upon binding its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][3] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, including cancer, where it plays a crucial role in tumor angiogenesis and growth.[1][2] Consequently, VEGFR-2 is a significant prognostic marker and a primary target for anti-angiogenic therapies.

Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of VEGFR-2 in tissue samples, providing valuable insights into its role in both normal physiology and disease. This document provides detailed application notes and protocols for the successful immunohistochemical staining of VEGFR-2.

Note on "Vegfr-2-IN-61": Initial searches for a specific immunohistochemistry reagent named "this compound" did not yield any relevant results. It is highly probable that "this compound" refers to a small molecule inhibitor of the VEGFR-2 kinase and not a reagent intended for immunohistochemical applications. The following protocols and notes are for the immunohistochemical detection of the VEGFR-2 protein using specific antibodies.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK pathways, which collectively orchestrate the angiogenic process.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-MAPK Pathway PKC->MAPK_pathway Proliferation Endothelial Cell Proliferation MAPK_pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration

Caption: VEGFR-2 signaling cascade.

Validated Antibodies for VEGFR-2 Immunohistochemistry

The selection of a highly specific and validated primary antibody is critical for reliable VEGFR-2 IHC. Several commercially available monoclonal and polyclonal antibodies have been successfully used for this application. It is imperative to consult the manufacturer's datasheet for recommended applications and protocols.

Antibody NameTypeHostValidated ApplicationsSupplierCatalog Number
Anti-VEGF Receptor 2 (55B11)MonoclonalRabbitIHC-PCell Signaling#2479
Anti-VEGF R2/KDR/Flk-1MonoclonalMouseIHCR&D SystemsMAB3571
Anti-VEGF R2/KDR/Flk-1PolyclonalGoatIHCR&D SystemsAF357
Anti-VEGFR2PolyclonalRabbitIHCMyBioSourceMBS1750509
Anti-VEGFR2/CD309PolyclonalRabbitIHC-P, IHC-FrBiorbytorb10128

Quantitative Data Summary

The following table summarizes staining results from a study on canine urothelial carcinoma, demonstrating VEGFR-2 expression patterns.

Tissue TypeNumber of CasesVEGFR-2 ExpressionStaining IntensityPercentage of Labeled Urothelium
Urothelial Carcinoma (UC)17100% (17/17)Moderate (n=5), Intense (n=12)≥50% to <75% (n=1), ≥75% (n=16)
Cystitis1776.5% (13/17)Mild (n=1), Moderate (n=7), Intense (n=5)≥75% (n=11)

Data extracted from a study on canine urothelial carcinoma.[4]

Experimental Protocol: Immunohistochemical Staining of VEGFR-2

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials and Reagents
  • FFPE tissue sections on charged slides

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide solution (e.g., 3%)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary antibody against VEGFR-2

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate (for ABC method)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Immunohistochemistry Workflow

Caption: General IHC workflow.

Step-by-Step Method
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water and then with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer (e.g., 10% Normal Goat Serum in PBS) for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary VEGFR-2 antibody in antibody diluent to the recommended concentration (e.g., 1:100 to 1:500, optimization is required).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature (if using an ABC kit).

    • Rinse with PBS.

    • Apply DAB substrate solution and incubate until the desired brown color intensity is achieved (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Troubleshooting

IssuePossible CauseSolution
No Staining Inactive primary antibodyUse a new or validated antibody aliquot.
Improper antigen retrievalOptimize retrieval buffer, temperature, and time.
Incorrect antibody dilutionPerform a dilution series to find the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Endogenous peroxidase activityEnsure complete peroxidase blocking.
Primary antibody concentration too highDecrease the primary antibody concentration.
Non-specific Staining Cross-reactivity of antibodiesUse a more specific primary antibody; run appropriate controls.
Tissue drying out during stainingUse a humidified chamber for incubations.

Conclusion

Immunohistochemical detection of VEGFR-2 is an invaluable tool for investigating angiogenesis in various physiological and pathological contexts. The successful application of this technique hinges on a validated antibody, an optimized protocol, and the inclusion of appropriate controls. The information and protocols provided herein serve as a comprehensive resource for researchers to effectively visualize and interpret VEGFR-2 expression in their tissue samples.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Vegfr-2-IN-61 for experimental use. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

Poor aqueous solubility is a common characteristic of kinase inhibitors like this compound, which is a urea-benzothiazole derivative. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

Initial Steps:

  • Organic Solvent Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of kinase inhibitors.

  • Dilution: The DMSO stock solution should then be diluted into your aqueous experimental medium.

If precipitation occurs upon dilution, please refer to the next question.

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution indicates that the kinetic solubility of the compound in the aqueous buffer has been exceeded. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO is as low as possible (ideally <0.5%) to avoid off-target effects, while still maintaining solubility.[1]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.

  • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) can improve solubility.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may improve solubility.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. For most kinase inhibitors, stock solutions can be prepared in the range of 5-20 mM in DMSO.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity and off-target effects.[1]

Q5: Are there alternative solvents to DMSO?

While DMSO is the most common, other organic solvents like ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA) can be used. However, their compatibility with your specific experimental system must be validated.

Q6: How should I store my this compound stock solution?

Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Data Presentation

Formulation ComponentConcentrationResulting Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspension (requires ultrasonication)
10% DMSO, 90% Corn Oil2.5 mg/mLSuspension (requires ultrasonication)

Data adapted from formulations for VEGFR-2-IN-6 and may require optimization for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, visually inspect for any particulates. Aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Buffer with a Co-solvent and Surfactant

This protocol is a starting point for achieving a final concentration in an aqueous buffer while minimizing precipitation.

  • Prepare Modified Aqueous Buffer: Prepare your experimental aqueous buffer and supplement it with a surfactant and/or co-solvent. For example:

    • Add Tween-80 to a final concentration of 0.01%.

    • Add PEG300 to a final concentration of 5%.

  • Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock solution in DMSO.

  • Final Dilution: While gently vortexing the modified aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration of this compound.

  • Final DMSO Concentration: Ensure the final DMSO concentration remains below 0.5%.

  • Sonication (Optional): If any cloudiness or precipitate is observed, sonicate the final solution for 5-10 minutes.

  • Visual Inspection: Before use, visually inspect the solution to ensure it is clear.

Mandatory Visualization

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K SRC Src VEGFR2_dimer->SRC Permeability Vascular Permeability VEGFR2_dimer->Permeability PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration MEK MEK RAF->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2_dimer

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow Start Start: Poorly Soluble This compound Prep_DMSO_Stock Prepare concentrated stock solution in DMSO Start->Prep_DMSO_Stock Dilute_Aq Dilute into aqueous buffer Prep_DMSO_Stock->Dilute_Aq Precipitation_Check Precipitation? Dilute_Aq->Precipitation_Check Success Success: Soluble at desired concentration Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Add_Cosolvent Add co-solvent (e.g., PEG) Troubleshoot->Add_Cosolvent Add_Surfactant Add surfactant (e.g., Tween-80) Troubleshoot->Add_Surfactant Sonicate Sonicate solution Troubleshoot->Sonicate Adjust_pH Adjust buffer pH Troubleshoot->Adjust_pH Lower_Conc->Dilute_Aq Add_Cosolvent->Dilute_Aq Add_Surfactant->Dilute_Aq Sonicate->Dilute_Aq Adjust_pH->Dilute_Aq

Caption: Troubleshooting workflow for improving the solubility of this compound.

References

Optimizing Vegfr-2-IN-61 Concentration for Maximum Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-61, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain.[1] By competitively blocking ATP, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote angiogenesis, cell proliferation, migration, and survival.[2]

Q2: What is a typical starting concentration for in vitro experiments?

A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. The optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment. Based on data from similar VEGFR-2 inhibitors, the IC50 value for VEGFR-2 inhibition is often in the nanomolar range.[3][4]

Q3: How can I confirm that this compound is inhibiting the VEGFR-2 pathway in my cells?

A3: The most direct method is to perform a Western blot to assess the phosphorylation status of VEGFR-2 and its key downstream effectors. A decrease in the phosphorylation of proteins such as PLCγ, ERK1/2 (p44/42 MAPK), and Akt upon treatment with this compound (in the presence of VEGF-A stimulation) confirms on-target activity.[5]

Q4: What are the potential off-target effects of this compound?

A4: Due to the conserved nature of kinase domains, many VEGFR-2 inhibitors can also affect other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[5] If you observe unexpected phenotypes, it is advisable to perform a kinase selectivity profiling screen.

Q5: Why am I seeing a discrepancy between my biochemical assay and cell-based assay results?

A5: Discrepancies can arise from several factors. Biochemical assays often use ATP concentrations near the Km of the kinase, while intracellular ATP levels are significantly higher.[5] This can make an inhibitor appear less potent in a cellular context. Additionally, cell permeability and efflux pumps can influence the effective intracellular concentration of the inhibitor.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Issue Possible Cause(s) Troubleshooting Steps
No or low inhibition of cell proliferation/migration. 1. Suboptimal inhibitor concentration. 2. Low VEGFR-2 expression in the cell line. 3. Cell line is not dependent on VEGFR-2 signaling. 4. Degraded or inactive inhibitor.1. Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to determine the IC50. 2. Confirm VEGFR-2 expression by Western blot or flow cytometry. 3. Consider using a cell line known to be responsive to VEGFR-2 inhibition (e.g., HUVECs). 4. Use a fresh stock of the inhibitor.
High cell toxicity at expected effective concentrations. 1. Off-target effects on kinases essential for cell survival. 2. Solvent (e.g., DMSO) toxicity.1. Perform a kinase selectivity screen to identify potential off-targets. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%).
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent inhibitor incubation times. 3. Variability in VEGF-A stimulation.1. Use cells within a consistent passage number range. 2. Standardize all incubation times. 3. Ensure consistent concentration and timing of VEGF-A stimulation.
Inhibition of VEGFR-2 phosphorylation is observed, but no downstream effect. 1. Activation of bypass signaling pathways. 2. The measured phenotype is not primarily driven by the inhibited downstream pathway.1. Investigate other pro-angiogenic pathways (e.g., FGF/FGFR, PDGF/PDGFR).[6] 2. Assess multiple downstream effectors (e.g., p-PLCγ, p-Akt, p-ERK) to identify the key signaling nodes.

Quantitative Data Summary

The following table presents typical IC50 values for well-characterized VEGFR-2 inhibitors. This data can serve as a reference for designing your experiments with this compound.

Inhibitor Target IC50 (nM) Cell-based Assay (Example) Reference
SorafenibVEGFR-290HepG2 cell proliferation[4]
SunitinibVEGFR-239HUVEC proliferation[4]
Compound 61VEGFR-243.1K-562 cell proliferation (GI50 = 51 nM)[4]
Compound 11VEGFR-2192HepG-2 cell proliferation (IC50 = 9.52 µM)[7]
Compound 25mVEGFR-226MCF-7 cell proliferation (IC50 = 0.66 µM)[4]

Visualizing Key Processes

To aid in your experimental design and data interpretation, we have provided diagrams for the VEGFR-2 signaling pathway, a typical experimental workflow for optimizing inhibitor concentration, and a troubleshooting decision tree.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf CellSurv Cell Survival Akt->CellSurv VascPerm Vascular Permeability Akt->VascPerm CellMig Cell Migration FAK->CellMig MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CellPro Cell Proliferation ERK->CellPro

Caption: Simplified VEGFR-2 signaling cascade.

Experimental_Workflow Start Start: Cell Seeding DoseResponse Dose-Response Assay (e.g., MTT, BrdU) Start->DoseResponse DetermineIC50 Determine IC50 for Proliferation/Viability DoseResponse->DetermineIC50 PathwayAnalysis On-Target Pathway Analysis (Western Blot for p-VEGFR2, p-Akt, p-ERK) DetermineIC50->PathwayAnalysis FunctionalAssay Functional Assays (Migration, Tube Formation) DetermineIC50->FunctionalAssay DataAnalysis Data Analysis and Concentration Optimization PathwayAnalysis->DataAnalysis FunctionalAssay->DataAnalysis End End: Optimized Concentration DataAnalysis->End

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Tree Start Issue: Suboptimal Effect of this compound CheckIC50 Was a dose-response experiment performed? Start->CheckIC50 PerformDoseResponse Action: Perform dose-response to determine IC50. CheckIC50->PerformDoseResponse No CheckOnTarget Is on-target activity confirmed (p-VEGFR2 inhibition)? CheckIC50->CheckOnTarget Yes PerformDoseResponse->CheckOnTarget PerformWB Action: Perform Western blot for p-VEGFR2, p-Akt, p-ERK. CheckOnTarget->PerformWB No CheckOffTarget Is unexpected toxicity observed? CheckOnTarget->CheckOffTarget Yes PerformWB->CheckOnTarget KinaseScreen Action: Consider kinase selectivity profiling. CheckOffTarget->KinaseScreen Yes BypassPathways Consider bypass signaling pathways. CheckOffTarget->BypassPathways No End Resolution KinaseScreen->End BypassPathways->End

Caption: Troubleshooting decision tree for this compound.

Detailed Experimental Protocols

Protocol 1: Western Blot for On-Target VEGFR-2 Pathway Inhibition

This protocol details the steps to verify the on-target activity of this compound by assessing the phosphorylation of VEGFR-2 and its downstream effectors.

  • Cell Treatment:

    • Plate your cells of interest (e.g., HUVECs) and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol outlines a method to determine the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 20 µM) and a vehicle control.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the data and determine the IC50 value using a non-linear regression analysis.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation)

This protocol assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Plate Coating:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing various concentrations of this compound or a vehicle control.

    • Seed the cells onto the solidified matrix.

  • Incubation:

    • Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

  • Visualization and Quantification:

    • Visualize the tube formation using a microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Disclaimer: The information provided in this technical support center is for research purposes only. "this compound" may not be a unique chemical identifier, and the provided data and protocols are representative of typical VEGFR-2 inhibitors. Researchers should optimize experimental conditions for their specific compound and cellular models.

References

Technical Support Center: Troubleshooting Unexpected Results with Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2-IN-61. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues that may be encountered during in-vitro cellular experiments with this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a multi-kinase inhibitor. Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It has a reported IC50 value of 43.1 nM for VEGFR-2[1].

Q2: What are the known off-targets of this compound?

Besides VEGFR-2, this compound has been shown to have activity against other oncogenic kinases, including Tie2, LCK, TrkA, and both wild-type and T315I mutant ABL[1]. This multi-targeted nature is an important consideration when interpreting experimental results.

Q3: My cells are showing less of a response to this compound than expected. What are the possible reasons?

Several factors could contribute to a diminished response:

  • Sub-optimal concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell line and assay. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Solubility issues: Like many kinase inhibitors, this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (typically DMSO) before preparing your final dilutions in cell culture media. Visually inspect your stock solution for any precipitation.

  • Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to VEGFR-2 inhibition. This can be due to mutations in the VEGFR-2 signaling pathway or the activation of compensatory signaling pathways.

  • Inhibitor instability: The compound may not be stable in your cell culture media over the duration of your experiment. It is advisable to prepare fresh dilutions for each experiment.

Q4: I'm observing unexpected phenotypic changes in my cells that don't seem related to angiogenesis. Why could this be happening?

Given that this compound is a multi-kinase inhibitor, the observed phenotypes may be due to its effects on other targets besides VEGFR-2[1]. For example, off-target effects on kinases involved in cell cycle regulation or cytoskeletal dynamics could lead to unexpected morphological changes or alterations in cell proliferation.

Troubleshooting Guides

Issue 1: Higher than Expected Cell Viability (Apparent Resistance)

If you observe minimal impact on cell viability after treatment with this compound, consider the following troubleshooting steps.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Inadequate Inhibitor Concentration or Activity 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the EC50 in your cell line. 2. Confirm Target Engagement: Perform a Western blot to verify the inhibition of VEGFR-2 phosphorylation at the effective concentration.
Solubility Problems 1. Check Stock Solution: Ensure your DMSO stock of this compound is completely dissolved. Gentle warming and vortexing may be necessary. 2. Avoid Precipitation in Media: When diluting in aqueous media, do not exceed the recommended final DMSO concentration (typically <0.5%).
Activation of Compensatory Signaling Pathways 1. Probe for Alternative Pathways: Use Western blotting to investigate the activation of other receptor tyrosine kinases or downstream signaling molecules (e.g., EGFR, FGFR, Akt, ERK). 2. Combination Treatment: Consider co-treatment with an inhibitor of a suspected compensatory pathway.
Acquired Resistance 1. Cell Line Authentication: Ensure the identity and purity of your cell line. 2. Investigate Downstream Mutations: If resistance develops over time, consider sequencing key downstream signaling molecules.

Experimental Workflow for Troubleshooting Resistance

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Resolution Start Unexpectedly High Cell Viability DoseResponse Perform Dose-Response Curve Start->DoseResponse WesternBlot Western Blot for p-VEGFR-2 Start->WesternBlot SolubilityCheck Check Compound Solubility Start->SolubilityCheck CompensatoryPathways Probe Compensatory Pathways Start->CompensatoryPathways Cause1 Sub-optimal Concentration DoseResponse->Cause1 Cause2 Ineffective Inhibition WesternBlot->Cause2 Cause3 Solubility Issue SolubilityCheck->Cause3 Cause4 Pathway Activation CompensatoryPathways->Cause4 OptimizeConc Optimize Concentration Cause1->OptimizeConc NewAliquot Use Fresh Inhibitor Cause2->NewAliquot ImproveSolubility Optimize Solubilization Cause3->ImproveSolubility CombinationTx Consider Combination Therapy Cause4->CombinationTx

Caption: Troubleshooting workflow for high cell viability.

Issue 2: Unexpected Off-Target Effects

Observing cellular phenotypes that are not consistent with the known functions of VEGFR-2 signaling may point to off-target effects of this compound.

Identifying Off-Target Effects

Experimental ApproachDescription
Kinome Profiling Screen this compound against a broad panel of kinases to identify other potential targets.
Phenotypic Comparison Compare the observed phenotype with that of other, more selective VEGFR-2 inhibitors.
Rescue Experiments If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

VEGFR-2 Signaling and Potential Off-Target Interference

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitor Action cluster_2 Potential Off-Targets VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Vegfr_IN_61 This compound Vegfr_IN_61->VEGFR2 Inhibits OtherKinase Other Kinases (e.g., Tie2, LCK, TrkA) Vegfr_IN_61->OtherKinase Inhibits UnexpectedPhenotype Unexpected Phenotype OtherKinase->UnexpectedPhenotype

Caption: VEGFR-2 signaling and potential off-target effects.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated VEGFR-2 (p-VEGFR-2)

This protocol details the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Cells expressing VEGFR-2 (e.g., HUVECs, breast cancer cell lines like MCF-7)

  • This compound

  • Recombinant human VEGF

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Collect lysates and quantify protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-VEGFR-2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total VEGFR-2 and the loading control.

Data Analysis:

Quantify band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

Quantitative Data Summary (Hypothetical)

This compound (nM)Normalized p-VEGFR-2/Total VEGFR-2 Ratio% Inhibition
0 (Vehicle)1.000%
100.8515%
500.5545%
1000.3070%
5000.1090%
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells and resuspend them in media containing various concentrations of this compound or vehicle control.

    • Seed the cells onto the solidified matrix.

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

    • Image the tube-like structures using a microscope.

Data Analysis:

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Protocol 3: Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CCK-8: Add CCK-8 reagent and incubate for 1-4 hours.

  • Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Technical Support Center: Minimizing Off-Target Effects of Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-61, a multi-kinase inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experimentation, ensuring data integrity and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] It is recognized as a multi-kinase inhibitor, demonstrating activity against other oncogenic kinases including Tie2, LCK, TrkA, and both wild-type and T315I mutant ABL.[1] Its potency against VEGFR-2 is significant, with a reported IC50 value of 43.1 nM.[1]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended primary target, VEGFR-2. Given that this compound is a multi-kinase inhibitor, understanding its activity profile is crucial. Unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of VEGFR-2.[2] Off-target effects can also contribute to cellular toxicity.[3]

Q3: How can I minimize the risk of off-target effects in my experiments with this compound?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.

  • Employ appropriate controls: Include a structurally related inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Validate findings with orthogonal approaches: Utilize alternative methods such as using a structurally different VEGFR-2 inhibitor or genetic approaches like siRNA or CRISPR-Cas9 knockdown/knockout of VEGFR-2 to confirm that the observed phenotype is indeed target-specific.

Q4: What are the potential consequences of inhibiting the known off-targets of this compound?

  • LCK: Inhibition of Lymphocyte-specific protein tyrosine kinase (LCK) can impact T-cell signaling and function, which is a critical consideration in immuno-oncology studies.

  • TrkA: Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF). Its inhibition can affect neuronal cell survival and differentiation and has been implicated in the progression of certain cancers.[4][5]

  • ABL: Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. Its inhibition is a key therapeutic strategy in certain leukemias.[6]

  • Tie2: TEK receptor tyrosine kinase (Tie2) is involved in angiogenesis, and its inhibition can complement the anti-angiogenic effect of VEGFR-2 inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent or unexpected phenotype that does not align with known VEGFR-2 biology. The phenotype might be driven by one of the known off-targets (e.g., LCK, TrkA, ABL).1. Literature Review: Investigate the known roles of the off-target kinases in your specific cellular context. 2. Orthogonal Inhibition: Use a more selective inhibitor for the suspected off-target to see if it recapitulates the observed phenotype. 3. Genetic Validation: Perform siRNA or CRISPR-Cas9 knockdown of the suspected off-target to confirm its role in the phenotype.
High cellular toxicity at concentrations required for VEGFR-2 inhibition. Toxicity may be due to the inhibition of an essential off-target kinase.1. Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for VEGFR-2 inhibition. A narrow therapeutic window may suggest off-target toxicity. 2. Cell Line Profiling: Test the inhibitor on cell lines that do not express VEGFR-2 but express the off-targets to isolate the toxic effects.
Discrepancy between in vitro kinase assay results and cellular activity. Poor cell permeability, active efflux from the cell, or the cellular environment favoring binding to an off-target.1. Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging VEGFR-2 in intact cells. 2. Permeability Assessment: Evaluate the compound's ability to cross the cell membrane.
In an immuno-oncology setting, unexpected effects on T-cell function are observed. Inhibition of LCK by this compound is likely affecting T-cell activation and signaling.1. Phospho-Flow Cytometry: Analyze the phosphorylation status of key T-cell signaling proteins downstream of LCK. 2. Functional T-cell Assays: Conduct proliferation and cytokine release assays in the presence of this compound and a selective LCK inhibitor for comparison.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Target Assay Type IC50 / GI50 Reference
VEGFR-2Kinase Assay43.1 nM[1]
K-562 Leukemia CellsCell Growth0.051 µM[1]
KM12 Colorectal Cancer CellsCell Growth0.019 µM[1]
Tie2Kinase AssayActivity Reported[1]
LCKKinase AssayActivity Reported[1]
TrkAKinase AssayActivity Reported[1]
ABL (wild-type and T315I mutant)Kinase AssayActivity Reported[1]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated VEGFR-2 (pVEGFR2)

Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant VEGF for 10-15 minutes.

  • Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against pVEGFR2 (e.g., Tyr1175) overnight at 4°C.[7]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH) for normalization.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to VEGFR-2 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[8]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[8]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble VEGFR-2 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To validate that the cellular phenotype observed with this compound treatment is dependent on VEGFR-2.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs targeting a critical exon of the VEGFR-2 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the Cas9/gRNA plasmid and select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones.

  • Knockout Validation: Screen the clones for VEGFR-2 knockout by Western blot and genomic sequencing.

  • Phenotypic Analysis: Treat the validated VEGFR-2 knockout clones and wild-type control cells with this compound and perform the relevant phenotypic assay. The absence of the phenotype in the knockout cells confirms on-target activity.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2 Inhibits Autophosphorylation downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->downstream PI3K->downstream

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Is the phenotype consistent with VEGFR-2 inhibition? start->q1 on_target Likely On-Target Effect. Proceed with validation. q1->on_target Yes off_target_hypothesis Hypothesize Off-Target Effect (e.g., LCK, TrkA, ABL) q1->off_target_hypothesis No validation Validate Hypothesis: - Orthogonal Inhibitor - Genetic Knockdown (siRNA/CRISPR) off_target_hypothesis->validation conclusion Identify Off-Target Responsible for Phenotype validation->conclusion

Caption: Troubleshooting workflow for deconvoluting off-target effects.

Experimental_Validation_Workflow cluster_cellular Cellular Assays cluster_genetic Genetic Validation pVEGFR2 Western Blot for pVEGFR2 CETSA CETSA for Target Engagement pVEGFR2->CETSA Confirm Target Inhibition CRISPR CRISPR-Cas9 Knockout CETSA->CRISPR Confirm Target Binding

Caption: Recommended experimental workflow for validating the on-target effects of this compound.

References

how to prevent degradation of Vegfr-2-IN-61 in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2-IN-61. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Reduced or no inhibitor activity in the experiment. Improper storage of the inhibitor.Verify that the lyophilized powder and stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture.[1]
Repeated freeze-thaw cycles of the stock solution.Always aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[1][2][3][4]
Degradation of the inhibitor in the stock solution.If you suspect degradation, it is advisable to perform a stability assessment of your stock solution or use a fresh vial of the inhibitor.[1] Prepare fresh dilutions from a frozen stock solution for each experiment.[4]
Visible precipitate in the stock solution after thawing. The solution may have been frozen before the inhibitor was fully dissolved.Gently warm the vial to room temperature and vortex to redissolve the precipitate. If the precipitate persists, sonication may be attempted.[1]
The stock concentration may exceed the solubility limit of the solvent.Ensure the stock concentration does not exceed the recommended solubility limit.
Inconsistent experimental results between different aliquots. Degradation of the inhibitor due to improper storage or handling.Ensure all aliquots are stored under the same recommended conditions. Use a fresh vial of the inhibitor for critical experiments if degradation is suspected.
Inaccurate pipetting of a viscous stock solution (e.g., in DMSO).Use appropriate pipetting techniques for viscous solutions to ensure accurate and consistent volumes.
The vial of lyophilized powder appears to be empty. The compound is present as a thin film.For small quantities of lyophilized compounds, it is common for the inhibitor to be present as a thin film on the walls or bottom of the vial, making it difficult to see.[5] Proceed with the dissolution protocol, ensuring the solvent comes into contact with all surfaces of the vial.[2]

Frequently Asked Questions (FAQs)

Storage and Handling of Lyophilized Powder

  • Q1: How should I store the lyophilized this compound powder upon receipt?

    • A1: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1] The container should be kept tightly sealed and protected from light and moisture.[1]

Preparation and Storage of Stock Solutions

  • Q2: What is the recommended procedure for preparing a stock solution of this compound?

    • A2: To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as high-purity, anhydrous DMSO.[3][5] It is crucial to use a fresh, moisture-free solvent as absorbed moisture can reduce the inhibitor's solubility and promote hydrolysis.[1] After reconstitution, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][3][4]

  • Q3: What are the recommended storage conditions for this compound stock solutions?

    • A3: The stability of the stock solution is dependent on the storage temperature. For long-term storage, aliquots should be stored at -80°C. For shorter-term storage, aliquots can be kept at -20°C.[2][4]

  • Q4: Can I store the this compound stock solution at 4°C?

    • A4: It is not recommended to store stock solutions at 4°C for extended periods. For short-term use within a single day, keeping the solution on ice is acceptable. However, for any longer duration, freezing at -20°C or -80°C is necessary to maintain stability.[1]

  • Q5: How many freeze-thaw cycles can I subject the stock solution to?

    • A5: To prevent degradation and ensure the activity of the inhibitor, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use volumes is the best practice to maintain the quality of the compound.[1][2][3][4]

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound

Form Storage Temperature Approximate Stability Key Recommendations
Lyophilized Powder-20°CUp to 3 yearsKeep desiccated and protected from light.[2]
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solution

This protocol provides a general workflow for assessing the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution in DMSO

  • HPLC-grade solvent (e.g., acetonitrile, water)

  • Appropriate HPLC column

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh stock solution of this compound in DMSO at the desired concentration.

    • Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The main peak corresponding to this compound should be identified, and its peak area and retention time recorded. This will serve as the baseline (100% integrity).

  • Sample Storage:

    • Store the remaining aliquots of the stock solution under the desired storage conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Dilute and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (Time 0) chromatogram.

    • Look for:

      • A decrease in the peak area of the main compound, indicating degradation.

      • The appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.

Visualizations

Degradation Degradation of this compound Hydrolysis Hydrolysis Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Photolysis Photolysis Photolysis->Degradation Moisture Moisture/Water Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Exposure Light->Photolysis Temp Improper Temperature Temp->Degradation Accelerates Reactions

Caption: Factors contributing to the degradation of small molecule inhibitors.

Start Start: Prepare Fresh Stock Solution AnalyzeT0 Analyze Time 0 Sample via HPLC (Establish Baseline) Start->AnalyzeT0 Store Store Aliquots at Different Conditions AnalyzeT0->Store Time Retrieve Aliquots at Time Points Store->Time AnalyzeT Analyze Time Point Samples via HPLC Time->AnalyzeT Compare Compare Chromatograms and Quantify Degradation AnalyzeT->Compare End End: Determine Stability Profile Compare->End

Caption: Experimental workflow for assessing inhibitor stability.

References

Technical Support Center: Addressing Resistance to Vegfr-2-IN-61 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Vegfr-2-IN-61 in their cancer cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you understand and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to VEGFR-2 inhibitors like this compound is a common challenge. The primary mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative pro-angiogenic and survival pathways. The most common bypass pathways include the Fibroblast Growth Factor (FGF) and its receptor (FGFR), as well as the Hepatocyte Growth Factor (HGF) and its receptor c-MET.[1][2] Activation of other receptor tyrosine kinases such as AXL and PDGF/PDGFR can also contribute.[1]

  • Induction of an Autocrine VEGFA-VEGFR2 Signaling Loop: Some cancer cells can begin to produce their own VEGF-A, creating a self-sustaining signaling loop that promotes their survival and proliferation, making them less dependent on external VEGF.[1][3]

  • Alterations in the Tumor Microenvironment: Increased hypoxia within the tumor microenvironment can lead to the upregulation of various pro-angiogenic factors.[1] Additionally, the recruitment of inflammatory cells that secrete pro-angiogenic cytokines can also contribute to resistance.[1]

  • Reactivation of VEGFR-2 Signaling: While less common for small molecule inhibitors, resistance can arise from mutations in the KDR gene (encoding VEGFR-2) that prevent the binding of this compound, or through amplification of the KDR gene.[1]

Q2: I am observing high variability in the initial response to this compound across different cancer cell lines. What could be the reason?

A2: The inherent heterogeneity of tumors is the most likely reason for variable responses to this compound. Different cancer cell lines possess distinct genetic and epigenetic landscapes that dictate their reliance on the VEGF/VEGFR-2 signaling axis. Some cell lines may have pre-existing activation of alternative survival pathways, such as the Raf-MEK-ERK or PI3K-Akt pathways, which can compensate for VEGFR-2 inhibition and render them intrinsically less sensitive.[1]

Q3: My in vitro angiogenesis assays, like the tube formation assay, show a potent effect of this compound, but the in vivo anti-tumor effect is modest. What could explain this discrepancy?

A3: This is a common observation that underscores the complexity of the in vivo tumor microenvironment. While in vitro assays with endothelial cells are excellent for confirming the direct anti-angiogenic effect of your compound, they do not fully recapitulate the intricate interplay of factors within a tumor. In an in vivo setting, the tumor can adapt to VEGFR-2 inhibition by activating the bypass pathways mentioned in Q1, recruiting pro-angiogenic stromal and immune cells, and modifying the extracellular matrix. These adaptive responses can overcome the initial anti-angiogenic effect of this compound, leading to a more modest anti-tumor response.[1]

Troubleshooting Guides

Guide 1: Investigating Decreased Sensitivity to this compound in a Cancer Cell Line

This guide provides a workflow to identify the potential mechanisms of acquired resistance in a cancer cell line that has developed decreased sensitivity to this compound.

G start Decreased sensitivity to this compound observed confirm_resistance Confirm Resistance (IC50 shift determination) start->confirm_resistance investigate_bypass Investigate Bypass Pathways confirm_resistance->investigate_bypass autocrine_loop Investigate Autocrine Loop confirm_resistance->autocrine_loop western_blot Western Blot for p-VEGFR2, p-MET, p-FGFR, p-Akt, p-ERK investigate_bypass->western_blot elisa ELISA for secreted factors (VEGF-A, FGF2, HGF) investigate_bypass->elisa combination_therapy Test Combination Therapy western_blot->combination_therapy functional_assays Functional Assays elisa->functional_assays elisa->combination_therapy rt_pcr RT-qPCR for VEGFA and KDR mRNA autocrine_loop->rt_pcr tube_formation HUVEC Tube Formation Assay with conditioned media functional_assays->tube_formation met_inhibitor This compound + c-MET inhibitor combination_therapy->met_inhibitor fgfr_inhibitor This compound + FGFR inhibitor combination_therapy->fgfr_inhibitor

Caption: Workflow for investigating acquired resistance to this compound.

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for developing a resistant cancer cell line through continuous exposure to escalating doses of this compound.

  • Initial IC50 Determination: Determine the initial IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Dosing: Culture the parental cells in media containing this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each passage, or to increase it by a smaller increment (e.g., 1.5-fold) if the cells are sensitive.

  • Monitoring: At each dose escalation, monitor the cells for signs of stress and allow them to recover and resume normal proliferation before the next increase.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterization: Once a resistant population is established, perform a new IC50 determination to quantify the degree of resistance. The resistant cell line should be maintained in a culture medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to prevent reversion.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is for assessing the activation of VEGFR-2 and key bypass signaling pathways.

  • Cell Culture and Lysis: Culture both parental and resistant cells to approximately 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-MET (Tyr1234/1235), total MET, p-FGFR (Tyr653/654), total FGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: ELISA for Secreted Factors

This protocol is for quantifying the levels of secreted pro-angiogenic factors in the cell culture medium.

  • Cell Seeding and Culture: Seed an equal number of parental and resistant cells and culture for 48 hours.

  • Conditioned Media Collection: Collect the conditioned media and centrifuge to remove cell debris.

  • ELISA: Perform an ELISA for human VEGF-A, FGF2, and HGF according to the manufacturer's instructions.

  • Normalization: Normalize the results to the cell number.

Guide 2: Overcoming this compound Resistance with Combination Therapy

This guide outlines an approach to test the efficacy of combining this compound with an inhibitor of a potential bypass pathway.

G start Resistance mechanism identified (e.g., c-MET activation) select_inhibitor Select appropriate combination agent (e.g., c-MET inhibitor) start->select_inhibitor in_vitro_testing In Vitro Combination Studies select_inhibitor->in_vitro_testing synergy_assay Synergy Assessment (e.g., Chou-Talalay method) in_vitro_testing->synergy_assay in_vivo_testing In Vivo Xenograft Study synergy_assay->in_vivo_testing animal_model Implant resistant cells in immunodeficient mice in_vivo_testing->animal_model treatment_groups Treatment Groups: 1. Vehicle 2. This compound 3. Combination Agent 4. Combination animal_model->treatment_groups monitor_growth Monitor Tumor Growth treatment_groups->monitor_growth endpoint_analysis Endpoint Analysis (IHC for Ki-67, CD31, etc.) monitor_growth->endpoint_analysis

Caption: Workflow for testing combination therapy to overcome resistance.

Protocol 4: In Vivo Xenograft Study for Combination Therapy

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject the resistant cancer cell line into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment Groups: Randomize the mice into four groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone (e.g., a c-MET or FGFR inhibitor)

    • This compound plus the combination agent

  • Dosing and Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

Data Presentation

Table 1: Illustrative Example of IC50 Shift in a this compound Resistant Cell Line
Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line43.1[4]1
This compound Resistant Subline450 (Hypothetical)~10.4
Table 2: Expected Changes in Protein Expression and Secretion in Resistant Cells
AnalyteExpected Change in Resistant CellsRationale
Phospho-VEGFR2 Successful inhibition by this compound.
Total VEGFR2 ↔ or ↓Downregulation can be a mechanism of resistance.[5]
Phospho-MET Activation of a bypass pathway.[6]
Phospho-FGFR Activation of a bypass pathway.[7]
Phospho-Akt ↔ or ↑Downstream effector of bypass pathways.
Phospho-ERK ↔ or ↑Downstream effector of bypass pathways.
Secreted VEGF-A Development of an autocrine loop.[3]
Secreted FGF2 Upregulation of alternative pro-angiogenic factors.[7]
Secreted HGF Upregulation of alternative pro-angiogenic factors.

Signaling Pathways

VEGFR-2 Signaling Pathway

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Bypass Resistance Mechanisms

G cluster_vegfr VEGFR-2 Pathway cluster_bypass Bypass Pathways VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 VEGFR2_pathway Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR2->VEGFR2_pathway Vegfr_2_IN_61 This compound Vegfr_2_IN_61->VEGFR2 Cell_Response Cell Proliferation, Survival, Angiogenesis VEGFR2_pathway->Cell_Response FGF2 FGF2 FGFR FGFR FGF2->FGFR HGF HGF cMET c-MET HGF->cMET Bypass_pathway Downstream Signaling (PI3K/Akt, MAPK/ERK) FGFR->Bypass_pathway cMET->Bypass_pathway Bypass_pathway->Cell_Response

Caption: Activation of bypass signaling pathways (e.g., FGF/FGFR, HGF/c-MET) can overcome VEGFR-2 inhibition.

References

Technical Support Center: Refining Vegfr-2-IN-61 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols for researchers and scientists working to determine the optimal treatment duration of Vegfr-2-IN-61 in various experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of this compound?

This compound is a small molecule inhibitor that targets the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Upon binding of its ligand, VEGF, the VEGFR-2 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[1][2] this compound blocks this process, thereby inhibiting the formation of new blood vessels, a key strategy in cancer therapy.[1][3]

Q2: How do I determine the optimal treatment duration for this compound in my cell line?

The optimal duration depends on the experimental endpoint (e.g., inhibiting receptor phosphorylation, reducing cell viability, or preventing tube formation) and the biology of your specific cell model. A systematic approach is required.

  • Short-term (0-6 hours): Ideal for assessing direct target engagement and inhibition of VEGFR-2 phosphorylation. Downstream signaling proteins like Akt and ERK are also typically assessed in this timeframe.[2][4]

  • Mid-term (24-72 hours): Necessary for observing cellular-level effects such as inhibition of proliferation, induction of apoptosis, or changes in cell cycle.[3][5]

  • Long-term (>72 hours): Often required for complex co-culture models, 3D spheroid assays, or studies involving stable protein knockdown/expression where cumulative effects are measured.

It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 1, 6, 24, 48, 72 hours) at a fixed concentration (typically 2-5 times the IC50) to identify the shortest time required to achieve the desired biological effect.

Q3: I'm not observing any effect on downstream signaling (p-Akt, p-ERK) after treatment. What should I do?

This common issue can be addressed with a systematic troubleshooting approach.

  • Confirm Target Expression: First, verify that your cell line expresses sufficient levels of VEGFR-2. Low or absent receptor expression will result in no observable downstream signaling upon VEGF stimulation.

  • Check Compound Activity: Ensure the inhibitor is active. Prepare fresh stock solutions and visually inspect for any precipitation in the media.[6]

  • Optimize Stimulation: The timing between VEGF stimulation and cell lysis is critical. Phosphorylation events can be transient. A time-course experiment (e.g., 5, 15, 30, 60 minutes) after VEGF addition is recommended to capture the peak phosphorylation signal.

  • Lysis Buffer Composition: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.[6]

Q4: My cells are showing significant toxicity even at low concentrations. How can I refine the treatment?

Excessive cell death can confound results. If toxicity is a concern:

  • Reduce Treatment Duration: High concentrations may be effective in the short term but toxic over longer periods. Try reducing the incubation time. For example, a 24-hour treatment may be as effective as 72 hours but with significantly less toxicity.[7]

  • Dose Reduction: Re-evaluate the IC50 in your specific cell line and assay conditions. The published IC50 may not be directly transferable. Perform a dose-response experiment with shorter incubation times (e.g., 24 or 48 hours).[5]

  • Consider Off-Target Effects: Many kinase inhibitors can have off-target effects.[8] If toxicity persists at concentrations that are effective against VEGFR-2, it may indicate that the inhibitor is affecting other crucial cellular kinases.

Data Presentation Tables

Table 1: Example Time-Course Data for p-VEGFR-2 Inhibition Data is illustrative. Researchers should generate their own experimental data.

Treatment Duration (Hours)This compound Conc. (nM)p-VEGFR-2 Level (% of Control)
15045%
65020%
245018%
485015%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
No inhibition of p-VEGFR-2Inactive compoundPrepare fresh stock solutions.
Low VEGFR-2 expressionConfirm receptor level via Western blot or qPCR.
Suboptimal VEGF stimulationPerform a time-course for VEGF stimulation (5-60 min).
High Cell ToxicityTreatment duration too longReduce incubation time (e.g., from 72h to 24h or 48h).
Concentration too highPerform a new dose-response curve for your cell line.
Inconsistent ResultsCell culture variabilityUse cells of a consistent passage number; avoid confluency.[6]
Inhibitor instabilityPrepare fresh dilutions for each experiment.[6]

Visualizations: Pathways and Workflows

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Proliferation Survival Migration Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Define Experimental Goal dose_response 1. Dose-Response Assay (72h) (e.g., MTT/CellTiter-Glo) Determine IC50 start->dose_response time_course_phospho 2. Phosphorylation Time-Course (0-6h) Select concentration (2-5x IC50) Assess p-VEGFR-2 via Western Blot dose_response->time_course_phospho time_course_phenotype 3. Phenotypic Time-Course (24-72h) Assess cell viability or angiogenesis (tube formation) time_course_phospho->time_course_phenotype analyze 4. Analyze Data Identify shortest duration for significant effect time_course_phenotype->analyze end End: Optimal Duration Determined analyze->end Troubleshooting_Tree q1 No effect on p-VEGFR-2 observed? a1_yes Check VEGFR-2 expression in cell line q1->a1_yes Yes a3_no Proceed with experiment q1->a3_no No q2 Expression confirmed? a1_yes->q2 a2_yes Optimize VEGF stimulation time (5-60 min) q2->a2_yes Yes a2_no Use a different cell model q2->a2_no No q3 Still no effect? a2_yes->q3 a3_yes Prepare fresh inhibitor stock & re-test q3->a3_yes Yes q3->a3_no No

References

dealing with batch-to-batch variability of Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2-IN-61. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[1][4][5]

Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?

Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These can include minor differences in impurity profiles, polymorphic forms of the compound, or variations in salt stoichiometry.[6][7][8] Such variations can affect the compound's solubility, stability, and ultimately its biological activity.[9]

Q3: How should I properly store and handle this compound to minimize variability?

To ensure consistency, this compound should be stored as a desiccated solid at -20°C. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[10] Protect solutions from light and moisture. When preparing working solutions, allow the stock solution to fully equilibrate to room temperature before dilution in your experimental buffer.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between different batches of this compound.

Possible Cause 1: Variation in Compound Purity or Potency

  • Solution: Perform a quality control check on each new batch. This should include verifying the identity and purity of the compound using techniques like LC-MS and NMR. It is also recommended to perform a dose-response analysis in a standardized cellular assay to determine the IC50 value for each new lot and compare it to the value provided in the certificate of analysis.

Possible Cause 2: Differences in Compound Solubility

  • Solution: Ensure the compound is fully dissolved. After thawing a stock solution, vortex it thoroughly. When diluting into aqueous buffers, be mindful of potential precipitation. If solubility issues are suspected, you can sonicate the solution briefly. It is also advisable to visually inspect for any precipitate before adding the compound to your assay.

Experimental Protocol: Standardized IC50 Determination in HUVECs

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in cell culture medium.

  • Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Stimulation: After 1 hour of pre-incubation with the inhibitor, stimulate the cells with 50 ng/mL of VEGF-A.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Issue 2: Reduced or no inhibition of VEGFR-2 phosphorylation.

Possible Cause 1: Compound Degradation

  • Solution: Improper storage or handling can lead to the degradation of the inhibitor.[10] Always use freshly prepared dilutions from a properly stored stock solution. If degradation is suspected, obtain a new vial of the compound.

Possible Cause 2: Suboptimal Assay Conditions

  • Solution: Ensure that the concentration of ATP in your kinase assay is not too high, as this compound is an ATP-competitive inhibitor. The concentration of VEGF-A used for stimulation should also be optimized to elicit a robust but not saturating phosphorylation signal.

Experimental Protocol: Western Blot for p-VEGFR-2

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 6 hours prior to the experiment.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1 hour.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.

  • Analysis: Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

Data Presentation

Table 1: Representative IC50 Values for Different Batches of this compound in a HUVEC Proliferation Assay.

Batch NumberPurity (LC-MS)IC50 (nM)
V2I61-A01>99%5.2
V2I61-A02>99%5.8
V2I61-B0197%15.7
V2I61-B02>99%6.1

Note: The data presented are for illustrative purposes and may not reflect the actual performance of the product.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration Akt->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->VEGFR-2 Inhibits

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_resolution Resolution Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Proper Storage (-20°C solid, -80°C stock) Inconsistent_Results->Check_Storage Check_Handling Review Handling Procedures (Thawing, Dilution) Inconsistent_Results->Check_Handling Check_Lot Compare Lot Numbers Inconsistent_Results->Check_Lot Fresh_Reagents Prepare Fresh Dilutions Check_Storage->Fresh_Reagents Check_Handling->Fresh_Reagents QC_New_Lot Perform QC on New Lot (LC-MS, IC50) Check_Lot->QC_New_Lot Optimize_Assay Optimize Assay Conditions (ATP, VEGF conc.) QC_New_Lot->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results Fresh_Reagents->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with VEGFR-2 inhibitors, using "Vegfr-2-IN-61" as a representative case.

Troubleshooting Guide

Issue: Suboptimal in vivo efficacy of this compound suspected to be due to poor oral bioavailability.

Initial Assessment:

Before proceeding with complex formulation strategies, it is crucial to confirm that the observed lack of efficacy is indeed due to poor bioavailability.

  • Question 1: Have the intrinsic potency and target engagement of this compound been confirmed in vitro?

    • Answer: Ensure that the compound shows potent inhibition of VEGFR-2 kinase activity in enzymatic assays and effectively blocks VEGFR-2 signaling in cell-based assays (e.g., phosphorylation assays in endothelial cells). Lack of intrinsic activity will not be overcome by improving bioavailability.

  • Question 2: Has a preliminary pharmacokinetic (PK) study been conducted?

    • Answer: An initial PK study in a relevant animal model (e.g., mouse, rat) is essential to determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). A low oral bioavailability (F%) will confirm the need for formulation enhancement.

Experimental Workflow for Troubleshooting Poor Bioavailability:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: In Vivo Evaluation & Iteration A Suboptimal in vivo Efficacy Observed B Confirm In Vitro Potency & Target Engagement A->B C Conduct Preliminary PK Study (Oral vs. IV Dosing) B->C D Analyze PK Data: Low Oral Bioavailability (F%) Confirmed? C->D E Determine Aqueous Solubility (pH-dependent?) D->E F Assess Lipophilicity (LogP) & Permeability (e.g., PAMPA, Caco-2) E->F G Evaluate Solid-State Properties (Crystalline vs. Amorphous) F->G H Select Formulation Strategy based on Physicochemical Properties G->H I Amorphous Solid Dispersion (ASD) H->I J Lipid-Based Formulations (e.g., SEDDS) H->J K Nanosuspensions H->K L Conduct Comparative PK Studies with New Formulations I->L J->L K->L M Select Lead Formulation with Improved Bioavailability L->M N Proceed to Efficacy Studies M->N

Caption: Workflow for troubleshooting and overcoming poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for kinase inhibitors like this compound?

A1: Poor oral bioavailability of kinase inhibitors often stems from one or more of the following factors:

  • Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption. This solubility can also be pH-dependent, leading to variable absorption in different parts of the GI tract.[1][2]

  • High Lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to sequestration in lipid bilayers and poor absorption.

  • Extensive First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen.

  • Poor Permeability: The physicochemical properties of the drug may not be conducive to passive diffusion across the intestinal epithelium.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble kinase inhibitors?

A2: Several formulation strategies can be employed to improve the oral absorption of poorly soluble compounds:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and increase the dissolution rate, leading to higher bioavailability.[1][2][3] This is a common and effective technique for overcoming the challenges of pH-dependent solubility in crystalline drugs.[1][2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can present the drug in a solubilized form that is more readily absorbed.[4][5] This approach is particularly useful for lipophilic drugs.[4] Converting the drug to a lipophilic salt can further enhance its loading in these formulations.[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the rate and extent of absorption.[5]

Q3: How do I choose the best formulation strategy for my VEGFR-2 inhibitor?

A3: The choice of formulation strategy depends on the specific physicochemical properties of your compound. A thorough characterization of its solubility, lipophilicity, and solid-state properties is essential.

Formulation StrategyBest Suited ForKey Advantages
Amorphous Solid Dispersion (ASD) Crystalline compounds with high melting points and poor, pH-dependent solubility.Substantially increases dissolution rate and can overcome pH-dependent solubility issues.[1][2][3]
Lipid-Based Formulations (e.g., SEDDS) Lipophilic compounds (high LogP).Presents the drug in a pre-dissolved state, facilitating absorption via lymphatic pathways.[4][5]
Nanosuspensions Compounds with very low solubility across the physiological pH range.Increases surface area for dissolution, applicable to a wide range of drugs.[5]

Experimental Protocols

Protocol 1: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the oral bioavailability and key PK parameters of this compound.

Methodology:

  • Animal Model: Use a relevant rodent species (e.g., male BALB/c mice, 6-8 weeks old).

  • Groups:

    • Group 1 (IV): Intravenous administration (e.g., via tail vein) of this compound at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Group 2 (PO): Oral gavage administration of this compound at a higher dose (e.g., 10-20 mg/kg) in a simple suspension (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life (t½). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Illustrative Pharmacokinetic Data (Hypothetical):

Table 1: Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (e.g., 2 mg/kg)

ParameterUnitValueDescription
C₀ng/mL1200Initial plasma concentration.
AUC₀-tng·h/mL2800Area under the curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL2850Area under the curve from time 0 to infinity.
h3.5Elimination half-life.
CLL/h/kg0.70Clearance.
VdL/kg3.5Volume of distribution.

Table 2: Pharmacokinetic Parameters after a Single Oral (PO) Dose (e.g., 20 mg/kg)

ParameterUnitValueDescription
Cmaxng/mL450Maximum plasma concentration.
Tmaxh2.0Time to reach maximum plasma concentration.
AUC₀-tng·h/mL2100Area under the curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL2150Area under the curve from time 0 to infinity.
F%%7.5Oral Bioavailability.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[6][7] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[8][9] This initiates multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, survival, and permeability.[8][9][10]

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Migration Cell Migration FAK->Migration Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Validation & Comparative

A Comparative Analysis of Vegfr-2-IN-61 and Sorafenib in the Inhibition of VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the inhibitory effects of Vegfr-2-IN-61 and the well-established multi-kinase inhibitor, sorafenib (B1663141), on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by available experimental data to assist researchers in making informed decisions for their anti-angiogenic research.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels. The inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide focuses on a direct comparison of two inhibitors targeting this critical receptor.

Quantitative Comparison of Inhibitory Potency

The in vitro potency of this compound and sorafenib against VEGFR-2 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 ValueReference Compound (in the same study)
This compound VEGFR-22.83 µMNot Applicable
Sorafenib VEGFR-2~90 nMNot Applicable

Note: IC50 values can vary depending on the specific experimental conditions and assay formats.

Cellular Activity

Beyond direct kinase inhibition, the anti-proliferative effects of these compounds in a cellular context provide further insight into their potential therapeutic efficacy.

InhibitorCell LineIC50 ValueBiological Effect
This compound MCF-7 (Human Breast Adenocarcinoma)2.12 µMInduces oxidative stress and apoptosis.
Sorafenib Various Cancer Cell LinesVaries (cell line dependent)Inhibits tumor cell proliferation and angiogenesis.

Mechanism of Action and Kinase Profile

This compound is identified as an inhibitor of VEGFR-2. Current publicly available data primarily focuses on its activity against VEGFR-2 and its effects on the MCF-7 cancer cell line.

Sorafenib , in contrast, is a well-characterized multi-kinase inhibitor. It targets several key kinases involved in tumor progression and angiogenesis.[1] Its inhibitory activity extends beyond VEGFR-2 to include:

  • VEGFR-1 and VEGFR-3

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • RAF kinases (C-RAF and B-RAF)

  • c-KIT

  • Flt-3

This broad-spectrum activity contributes to its dual mechanism of action: inhibiting tumor cell proliferation directly and suppressing tumor angiogenesis.

Experimental Methodologies

The following are detailed protocols for the key experiments typically used to evaluate the efficacy of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Objective: To determine the IC50 value of an inhibitor against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 96-well microplates

  • Test compounds (this compound, sorafenib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader (Luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

  • Add the VEGFR-2 enzyme to all wells except the background control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the IC50 value of an inhibitor on a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, sorafenib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (Spectrophotometer)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for evaluating VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Sorafenib Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis (this compound / Sorafenib) biochem_assay Biochemical Assay (VEGFR-2 Kinase Assay) start->biochem_assay cell_assay Cell-Based Assay (e.g., MTT Assay) start->cell_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem data_analysis Data Analysis & Comparison ic50_biochem->data_analysis ic50_cell Determine Cellular IC50 cell_assay->ic50_cell ic50_cell->data_analysis

Caption: General Experimental Workflow for Inhibitor Comparison.

Summary and Conclusion

This comparative guide highlights the significant difference in potency between this compound and sorafenib as VEGFR-2 inhibitors.

  • Sorafenib demonstrates substantially higher potency against VEGFR-2 in biochemical assays, with an IC50 value in the nanomolar range, compared to the micromolar IC50 of this compound.

  • Sorafenib's well-documented multi-kinase inhibitory profile provides a broader mechanism of action, targeting multiple pathways involved in tumor growth and angiogenesis.

  • This compound shows activity against VEGFR-2 and exhibits anti-proliferative effects in a breast cancer cell line. However, its potency is considerably lower than that of sorafenib.

For researchers seeking a highly potent and well-characterized inhibitor of VEGFR-2 with a broad anti-cancer profile, sorafenib remains a benchmark compound. This compound may serve as a useful research tool for specific studies, particularly where a lower potency inhibitor is desired or for further chemical optimization to improve its activity. The choice of inhibitor will ultimately depend on the specific experimental goals and the desired pharmacological profile.

References

A Comparative Analysis of Vegfr-2-IN-61 and Sunitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Kinase Inhibitors Targeting VEGFR-2

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have emerged as a cornerstone in the fight against tumor angiogenesis, a critical process for cancer growth and metastasis. This guide provides a detailed comparison of Vegfr-2-IN-61, a novel small molecule inhibitor, and Sunitinib, an FDA-approved multi-kinase inhibitor, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available preclinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Sunitinib exert their anti-angiogenic effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately hindering the formation of new blood vessels that tumors rely on for sustenance.

This compound is a potent and selective inhibitor of VEGFR-2. While its broader kinase profile is not as extensively documented as that of Sunitinib, it has shown activity against other oncogenic kinases such as Tie2, LCK, TrkA, and ABL, suggesting it may offer a multi-faceted approach to cancer treatment.[1]

Sunitinib , in contrast, is a well-characterized multi-targeted tyrosine kinase inhibitor. Its primary targets include VEGFRs (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[2] Additionally, Sunitinib is known to inhibit other receptor tyrosine kinases such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). This broad-spectrum activity allows Sunitinib to not only inhibit angiogenesis but also to directly target tumor cell proliferation in various cancer types.[2]

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of these inhibitors is a key indicator of their therapeutic potential. This is typically evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase and through cell-based assays to assess their anti-proliferative effects on cancer cell lines.

ParameterThis compoundSunitinibReference
VEGFR-2 IC50 43.1 nM~80 nM[1],[3]
K-562 (Leukemia) GI50 51 nMNot widely reported[1]
KM12 (Colorectal) GI50 19 nMNot widely reported[1]
MDA-MB-231 (Breast) IC50 Not available~10 µM (after 4 weeks)[4]
MDA-MB-468 (Breast) IC50 Not availableNot specified, but effective[4]
786-O (Renal) IC50 Not available4.6 µM[5]
ACHN (Renal) IC50 Not available1.9 µM[5]
Caki-1 (Renal) IC50 Not available2.8 µM[5]
5637 (Bladder) IC50 Not available1.74 µM[6]
T24 (Bladder) IC50 Not available4.22 µM[6]
BIU87 (Bladder) IC50 Not available3.65 µM[6]

Note: IC50 and GI50 values can vary depending on the specific assay conditions.

Based on the available data, this compound demonstrates a higher potency against the primary target, VEGFR-2, in enzymatic assays compared to Sunitinib. Furthermore, it shows significant anti-proliferative activity against leukemia and colorectal cancer cell lines at nanomolar concentrations. Sunitinib's anti-proliferative effects are documented across a broader range of cancer cell lines, albeit generally at micromolar concentrations.

In Vivo Studies: Evidence from Preclinical Models

In vivo studies using animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of drug candidates.

This compound: While described as having a favorable in vivo pharmacokinetic profile, publicly available data on the in vivo anti-tumor efficacy of this compound is limited.[7] This significantly restricts a direct comparison of its in vivo performance against Sunitinib.

Sunitinib: Sunitinib has been extensively studied in various preclinical cancer models. In xenograft models using neuroblastoma cells, daily oral administration of Sunitinib at doses of 20-40 mg/kg resulted in significant tumor growth inhibition.[8] Similarly, in a triple-negative breast cancer xenograft model (MDA-MB-231), oral Sunitinib at 80 mg/kg every two days for four weeks led to a 94% reduction in tumor volume.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

VEGFR-2 Kinase Assay

This assay is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound or Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, KM12, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

In Vivo Human Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to enhance tumor formation)

  • Test compounds formulated for oral or parenteral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage daily).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition in the treated groups to the control group to evaluate the efficacy of the compounds.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway, a typical experimental workflow for inhibitor evaluation, and a logical comparison of the two compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound / Sunitinib Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Compound Synthesis (this compound / Sunitinib) in_vitro In Vitro Assays start->in_vitro kinase_assay VEGFR-2 Kinase Assay (Determine IC50) in_vitro->kinase_assay cell_assay Cell Proliferation Assay (Determine GI50/IC50) in_vitro->cell_assay in_vivo In Vivo Studies kinase_assay->in_vivo cell_assay->in_vivo xenograft Tumor Xenograft Model (Evaluate Efficacy) in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd end Efficacy Comparison xenograft->end pk_pd->end

Caption: Experimental Workflow for Inhibitor Efficacy Evaluation.

Logical_Comparison vegfr2_in_61 This compound + Higher VEGFR-2 Potency (IC50: 43.1 nM) + Potent in Leukemia & Colorectal Cell Lines - Limited Public In Vivo Data comparison Comparison vegfr2_in_61->comparison sunitinib Sunitinib + Multi-Targeted Kinase Profile + Broad Anti-Proliferative Activity + Extensive In Vivo Efficacy Data - Lower VEGFR-2 Potency (IC50: ~80 nM) sunitinib->comparison

Caption: A Logical Comparison of this compound and Sunitinib.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and Sunitinib based on currently available preclinical data. Sunitinib is a potent, multi-targeted inhibitor with a wealth of preclinical and clinical data supporting its efficacy across a range of cancers. This compound, while demonstrating higher potency against VEGFR-2 in vitro and promising activity in specific cancer cell lines, requires further investigation, particularly in in vivo models, to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the nuances of these and other VEGFR-2 inhibitors. As research progresses, a more complete picture of the relative strengths and weaknesses of these two compounds will undoubtedly emerge, guiding the future of anti-angiogenic cancer therapy.

References

Vegfr-2-IN-61: A Comparative Analysis of its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vegfr-2-IN-61's Performance Against Alternative VEGFR-2 Inhibitors.

This guide provides a comprehensive validation of the anti-tumor activity of this compound, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. Its performance is objectively compared with established alternatives such as sorafenib (B1663141), sunitinib, and axitinib, supported by experimental data from in vitro and in vivo studies.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy. This compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of this compound against VEGFR-2 kinase activity and its anti-proliferative effects on various cancer cell lines have been evaluated and compared with other commercially available inhibitors.

Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The following table summarizes the IC50 values of this compound and its comparators against VEGFR-2.

CompoundVEGFR-2 IC50 (nM)
This compound 43.1
Sorafenib90
Sunitinib80
Axitinib0.2

Note: IC50 values can vary depending on the specific assay conditions.

Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared to sorafenib. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are presented below.

Cell LineCancer TypeThis compound GI50 (µM)Sorafenib GI50 (µM)
K-562Leukemia0.051Not Reported
KM12Colorectal Cancer0.019Not Reported

In Vivo Anti-Tumor Activity: Xenograft Models

Evaluating the efficacy of anti-cancer agents in in vivo models is crucial for preclinical validation. While specific in vivo data for this compound is not publicly available, this section presents data from xenograft studies for established VEGFR-2 inhibitors to provide a benchmark for expected performance.

CompoundXenograft ModelDoseTumor Growth Inhibition (%)
SorafenibAnaplastic Thyroid Carcinoma40 mg/kg/day63
Anaplastic Thyroid Carcinoma80 mg/kg/day93
Hepatocellular Carcinoma (HuH-7)40 mg/kg/day40
SunitinibTriple-Negative Breast Cancer (MDA-MB-468)80 mg/kg/2 days90.4
Triple-Negative Breast Cancer (MDA-MB-231)80 mg/kg/2 days94
AxitinibBreast Cancer (MCF-7/ADR)30 mg/kg/day31.7
Breast Cancer (MCF-7/ADR)60 mg/kg/day43.6
Breast Cancer (MCF-7/ADR)120 mg/kg/day55.0

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Validation Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays kinase_assay VEGFR-2 Kinase Assay ic50 Determine IC50 kinase_assay->ic50 tube_formation HUVEC Tube Formation Assay anti_angiogenic Assess Anti-Angiogenic Effect tube_formation->anti_angiogenic proliferation_assay Cell Proliferation Assay anti_proliferative Measure Anti-Proliferative Activity proliferation_assay->anti_proliferative xenograft Tumor Xenograft Model tgi Evaluate Tumor Growth Inhibition xenograft->tgi start Compound Synthesis (this compound) start->kinase_assay start->tube_formation start->proliferation_assay start->xenograft end Comparative Efficacy Analysis ic50->end anti_angiogenic->end anti_proliferative->end tgi->end

Caption: Workflow for Validating Anti-Tumor Activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Plate Coating: A 96-well microplate is coated with a substrate peptide for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Preparation: Test compounds (this compound and comparators) are serially diluted to a range of concentrations in a suitable buffer.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to the wells containing the test compounds and the coated substrate. The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added. Following incubation and washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

  • Signal Measurement: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric signal is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.

  • Plate Preparation: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

  • Incubation: The plate is incubated for a period sufficient to allow for tube formation (typically 4-18 hours).

  • Imaging: The formation of tube-like structures is observed and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: The percentage of inhibition of tube formation is calculated for each compound concentration to determine its anti-angiogenic potency.

Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include analysis of tumor microvessel density and apoptosis markers.

Conclusion

This compound demonstrates potent in vitro activity against VEGFR-2, with an IC50 value of 43.1 nM, which is more potent than the established inhibitor sorafenib (90 nM). Furthermore, it exhibits significant anti-proliferative effects in leukemia and colorectal cancer cell lines at nanomolar concentrations. While direct in vivo comparative data for this compound is not yet available, the comprehensive in vitro characterization and the established efficacy of other VEGFR-2 inhibitors in xenograft models provide a strong rationale for its continued development as a promising anti-tumor agent. Further preclinical in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to existing therapies.

Unveiling the Selectivity Profile of a Novel VEGFR2 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands out as a pivotal mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. The development of small molecule inhibitors that specifically target the ATP-binding site of the VEGFR2 kinase domain has been a cornerstone of anti-angiogenic treatment strategies. This guide provides a comprehensive comparison of the cross-reactivity profile of the highly selective VEGFR2 inhibitor, CHMFL-VEGFR2-002, with other established multi-targeted VEGFR2 inhibitors. Understanding the selectivity of these inhibitors is paramount for predicting their efficacy and potential off-target effects, thereby guiding preclinical research and clinical applications.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While targeting VEGFR2 is the primary goal, off-target activities against other kinases can lead to a broader spectrum of anti-tumor effects or, conversely, undesirable side effects. The following table summarizes the inhibitory activity of CHMFL-VEGFR2-002 and other widely used VEGFR2 inhibitors against a panel of selected kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibitory concentration), with lower values indicating higher potency.

Kinase TargetCHMFL-VEGFR2-002 (IC50/GI50 nM)Sunitinib (GI50 nM)Sorafenib (B1663141) (IC50 nM)Pazopanib (IC50 nM)Axitinib (IC50 nM)
VEGFR2 66 (IC50) [1]<10 90 30 0.2
VEGFR1>10,000 (GI50)[1]<1025100.1
VEGFR3>10,000 (GI50)[1]<1020470.1-0.3
PDGFRα620 (GI50)[1]2850401.6
PDGFRβ618 (GI50)[1]250841.6
c-KIT-168741.8
FGFR1-7760-2.9
CSF1R-1---
RET-315--
BRAF--6--

As the data illustrates, CHMFL-VEGFR2-002 exhibits remarkable selectivity for VEGFR2 over other closely related kinases like VEGFR1, VEGFR3, PDGFRα, and PDGFRβ.[1] In contrast, multi-targeted inhibitors such as Sunitinib and Sorafenib show potent inhibition across a broader range of kinases, including PDGFRs, c-KIT, and others.[2] This broader activity can contribute to their anti-tumor efficacy but may also be associated with a higher incidence of off-target side effects.

Experimental Methodologies for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Several high-throughput screening methods are employed for this purpose, with the KINOMEscan™ assay being a widely adopted platform.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.[3][4]

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the ATP-binding site of the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.[3] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction and higher affinity of the compound for that kinase.

Workflow:

  • Immobilization: A kinase-specific ligand is immobilized on a solid support (e.g., beads).

  • Competition: The kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified.

  • Data Analysis: The results are typically expressed as "percent of control" (where the control is DMSO), with lower percentages indicating stronger inhibition.[3] Alternatively, by performing the assay with multiple concentrations of the test compound, a dissociation constant (Kd) can be determined, providing a quantitative measure of binding affinity.[4]

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle Kinase Kinase-tagged Phage ImmLigand Immobilized Ligand Complex Kinase-Ligand Complex ImmLigand->Complex Binds TestCmpd Test Compound TestCmpd->Complex Competes with qPCR Quantification (qPCR) Complex->qPCR Measures amount of

Caption: Workflow of the KINOMEscan competition binding assay.

The VEGFR2 Signaling Pathway: The Target in Context

VEGFR2 is the primary receptor for VEGF-A and plays a central role in mediating the downstream signaling cascades that lead to angiogenesis. Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways.

VEGFR2_Signaling_Pathway cluster_pathway VEGFR2 Signaling Cascade VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified overview of the VEGFR2 signaling pathway.

Inhibitors like CHMFL-VEGFR2-002 act by blocking the ATP-binding site within the kinase domain of VEGFR2, thereby preventing the autophosphorylation and the subsequent activation of these downstream signaling pathways. The high selectivity of CHMFL-VEGFR2-002 suggests that its biological effects are predominantly mediated through the inhibition of this specific pathway, minimizing the complications arising from the modulation of other signaling networks.

References

A Comparative Analysis of Benzothiazole-Based VEGFR-2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of selected benzothiazole-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document is intended to assist researchers and drug development professionals in understanding the performance of these compounds through a review of supporting experimental data. While the specific compound "Vegfr-2-IN-61" was not identifiable in publicly available literature, this guide will focus on a representative and potent urea-benzothiazole derivative, herein referred to as Compound 61 , and other notable benzothiazole (B30560) inhibitors from recent studies.

Introduction to VEGFR-2 and Benzothiazole Inhibitors

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumors exploit the VEGFR-2 signaling pathway to establish a blood supply, which is crucial for their growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy.[3]

Benzothiazole is a privileged heterocyclic scaffold that has been extensively utilized in the design of various kinase inhibitors, including those targeting VEGFR-2.[4] These small molecule inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[3]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activities of selected benzothiazole-based VEGFR-2 inhibitors against the VEGFR-2 enzyme and various cancer cell lines. Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2, is included for comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundDescriptionVEGFR-2 IC50 (nM)Reference CompoundReference VEGFR-2 IC50 (nM)
Compound 61 Urea-benzothiazole derivative43.1Sorafenib90
Compound 4c Benzothiazole derivative120Sorafenib100
Compound 4b Benzothiazole derivative130Sorafenib100
Compound 4a 2-aminobenzothiazole hybrid91Sorafenib53

IC50 values represent the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineDescriptionIC50 / GI50 (µM)Reference CompoundReference IC50 (µM)
Compound 61 K-562Leukemia0.051 (GI50)--
Compound 61 KM12Colorectal Cancer0.019 (GI50)--
Compound 4c HepG2Liver Cancer9.45Sorafenib9.18
Compound 4c HCT-116Colon Cancer5.76Sorafenib5.47
Compound 4c MCF-7Breast Cancer7.36Sorafenib7.26
Compound 4b HepG2Liver Cancer9.97Sorafenib9.18
Compound 4b HCT-116Colon Cancer6.99Sorafenib5.47
Compound 4b MCF-7Breast Cancer7.89Sorafenib7.26
Compound 4a HCT-116Colon Cancer5.61Sorafenib-
Compound 4a HepG2Liver Cancer7.92Sorafenib-
Compound 4a MCF-7Breast Cancer3.84Sorafenib-

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values represent the concentration of the compound required to inhibit 50% of cell proliferation or growth. A lower value indicates greater anti-proliferative activity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAS Ras P2->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay VEGFR-2 Kinase Assay (IC50) characterization->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) characterization->cell_assay animal_model Tumor Xenograft Model cell_assay->animal_model efficacy Efficacy & Toxicity Assessment animal_model->efficacy

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the performance data.

VEGFR-2 Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of VEGFR-2 and the inhibitory effect of the test compounds.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compounds are serially diluted to various concentrations. b. The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). c. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. d. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The presented data highlights the potential of benzothiazole-based compounds as potent inhibitors of VEGFR-2. Compound 61 and Compound 4a , for instance, demonstrate strong enzymatic inhibition of VEGFR-2, with IC50 values of 43.1 nM and 91 nM, respectively. Furthermore, these and other benzothiazole derivatives exhibit significant anti-proliferative effects against a range of cancer cell lines.

The provided experimental protocols and diagrams offer a framework for the continued investigation and development of this promising class of anti-cancer agents. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate their therapeutic potential.

References

Unveiling the Downstream Consequences of Vegfr-2-IN-61 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the downstream effects following the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with a specific focus on the inhibitor Vegfr-2-IN-61. Through a detailed comparison with other established VEGFR-2 inhibitors, this document aims to furnish researchers with the necessary data and methodologies to objectively evaluate the performance of this compound. The information presented herein is curated from publicly available scientific literature and is intended to support further investigation into the therapeutic potential of novel anti-angiogenic agents.

Introduction to VEGFR-2 Signaling and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to promote uncontrolled blood vessel growth, which is essential for tumor progression and metastasis.[1][2] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4] Key downstream signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K/Akt pathways.[3][4]

VEGFR-2 inhibitors are a class of small molecules that typically target the ATP-binding site of the kinase domain, thereby preventing receptor autophosphorylation and blocking the subsequent downstream signaling events.[5] This guide will delve into the specific effects of this compound, a urea-benzothiazole derivative, and compare its efficacy with other well-characterized VEGFR-2 inhibitors.

Comparative Analysis of VEGFR-2 Inhibitors

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (compound 61) and other selected VEGFR-2 inhibitors against the VEGFR-2 kinase and various cancer cell lines.

Compound VEGFR-2 IC50 (nM) Reference
This compound (compound 61) 43.1 [2]
Sorafenib90[2]
Sunitinib--
Axitinib--
Lenvatinib--
Pazopanib--
Tivozanib--
Compound 23j3.7[6]
Compound 11190[7]
Compound Cell Line Growth Inhibition (GI50/IC50 in µM) Reference
This compound (compound 61) K-562 (Leukemia)0.051[2]
KM12 (Colorectal)0.019[2]
SorafenibHepG2 (Liver)~10.99[2]
MCF-7 (Breast)--
Compound 72aHepG2 (Liver)0.22[2]
MCF-7 (Breast)0.42[2]
Compound 91eHCT-116 (Colon)1.14[2]
MCF-7 (Breast)9.77[2]

Note: IC50 and GI50 values are dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution.

Downstream Signaling Effects of VEGFR-2 Inhibition

Inhibition of VEGFR-2 autophosphorylation by compounds like this compound is expected to abrogate the activation of key downstream signaling molecules. The primary consequences of this inhibition are the suppression of endothelial cell proliferation, migration, and survival.

Key Signaling Pathways Affected:
  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. VEGFR-2 activation leads to the phosphorylation and activation of Akt. Inhibition of VEGFR-2 is expected to decrease the levels of phosphorylated Akt (p-Akt).[8][9]

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. VEGFR-2 signaling activates the Ras-Raf-MEK-ERK cascade. Consequently, VEGFR-2 inhibitors should lead to a reduction in phosphorylated ERK (p-ERK).[8][10]

The anticipated effects of this compound on these pathways are a dose-dependent decrease in the phosphorylation of both Akt and ERK in VEGF-stimulated endothelial cells.

Visualizing the Impact of this compound

To better understand the mechanism of action and the experimental workflow for evaluating VEGFR-2 inhibitors, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Assays Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Inhibitor_Treatment Treat with this compound & Alternatives Kinase_Assay->Inhibitor_Treatment Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Cell_Culture->Inhibitor_Treatment VEGF_Stimulation Stimulate with VEGF Inhibitor_Treatment->VEGF_Stimulation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Inhibitor_Treatment->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Inhibitor_Treatment->Migration_Assay Tube_Formation Tube Formation Assay Inhibitor_Treatment->Tube_Formation Western_Blot Western Blot (p-VEGFR-2, p-Akt, p-ERK) VEGF_Stimulation->Western_Blot

Caption: Workflow for validating the downstream effects of VEGFR-2 inhibitors.

Key Experimental Protocols

To ensure the reproducibility and accuracy of findings, detailed methodologies for critical experiments are provided below.

VEGFR-2 Phosphorylation Assay (Western Blot)

This assay quantifies the extent of VEGFR-2 autophosphorylation in response to VEGF stimulation and the inhibitory effect of test compounds.

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.

2. VEGF Stimulation:

  • Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes at 37°C.

3. Cell Lysis:

  • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Collect lysates and determine protein concentration using a BCA assay.

4. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the effect of VEGFR-2 inhibition on the proliferation of endothelial cells.

1. Cell Seeding:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 medium.

  • Allow cells to adhere overnight.

2. Treatment:

  • Replace the medium with serum-free medium containing various concentrations of the inhibitors.

  • After 1 hour, add VEGF-A (20 ng/mL) to the appropriate wells.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C.

4. MTT Addition and Measurement:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of VEGFR-2 inhibitors to block the migration of endothelial cells towards a chemoattractant.

1. Chamber Preparation:

  • Use Transwell inserts with an 8 µm pore size.

  • Coat the upper side of the membrane with a thin layer of Matrigel (for invasion assays) or leave uncoated (for migration assays).

2. Cell Seeding:

  • Resuspend serum-starved HUVECs in serum-free medium containing the test inhibitors.

  • Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

3. Chemoattractant:

  • Add medium containing VEGF-A (50 ng/mL) to the lower chamber.

4. Incubation:

  • Incubate for 6-18 hours at 37°C.

5. Staining and Quantification:

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol (B129727) and stain with Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay models the differentiation and formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

1. Plate Coating:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding and Treatment:

  • Resuspend HUVECs in EGM-2 medium containing various concentrations of the inhibitors.

  • Seed 1.5 x 10^4 cells onto the Matrigel-coated wells.

3. Incubation:

  • Incubate the plate for 4-18 hours at 37°C.

4. Imaging and Quantification:

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

The inhibition of VEGFR-2 presents a compelling strategy for anti-angiogenic therapy. Based on the available data for compound 61, this compound demonstrates potent inhibition of the VEGFR-2 kinase and significant anti-proliferative effects in cancer cell lines, with an efficacy comparable to or exceeding that of the established inhibitor Sorafenib in certain contexts.[2] The downstream effects of this compound are anticipated to manifest as a robust suppression of endothelial cell proliferation, migration, and tube formation, driven by the blockade of the PI3K/Akt and MAPK/ERK signaling pathways.

This guide provides the foundational information and experimental frameworks necessary for the continued investigation and validation of this compound as a potential therapeutic agent. Researchers are encouraged to utilize the outlined protocols to generate comprehensive datasets that will further elucidate the precise mechanism of action and comparative performance of this promising inhibitor.

References

A Head-to-Head Comparison: Vegfr-2-IN-61 and Axitinib in VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparison of a novel benzothiazole-based inhibitor, referred to herein as Vegfr-2-IN-61 (compound 61), and the well-established, FDA-approved drug, Axitinib (B1684631). This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, inhibitory potencies, and the experimental frameworks used to characterize them.

Mechanism of Action and Target Profile

Both this compound and Axitinib are small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competitively inhibiting ATP binding, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1]

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3.[1] It is also known to inhibit other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT at slightly higher concentrations.[2] Its high affinity and selectivity for VEGFRs contribute to its efficacy in treating advanced renal cell carcinoma.[1]

This compound is a novel compound characterized by a benzothiazole (B30560) scaffold.[1] While its primary target is VEGFR-2, it has also demonstrated activity against other oncogenic kinases, including Tie2, LCK, TrkA, and both wild-type and T315I mutant ABL, suggesting it may act as a multi-kinase inhibitor.[1]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available in vitro inhibitory activities of this compound and Axitinib against VEGFR-2. It is important to note that the available data for this compound is limited, and a direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions between studies.

CompoundTargetIC50 (nM)Notes
This compound (compound 61) VEGFR-243.1Compared to Sorafenib (IC50 = 90 nM) in the same study.[1]
Axitinib VEGFR-10.1In vitro kinase assay.[3]
VEGFR-20.2In vitro kinase assay.[3]
VEGFR-30.1-0.3In vitro kinase assay.[3]
PDGFRβ1.6In vitro kinase assay.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

  • Assay Principle: A recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or an ELISA-based format.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Kinase assay buffer (containing buffering agents, salts, and DTT).

    • ATP.

    • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test compounds (this compound, Axitinib) dissolved in DMSO.

    • Detection reagents (e.g., Kinase-Glo® MAX reagent or phospho-specific antibodies).

    • 96-well microplates.

  • Procedure:

    • A master mix containing the kinase buffer, ATP, and substrate is prepared.

    • Serial dilutions of the test compounds are added to the wells of the microplate.

    • The kinase reaction is initiated by adding the recombinant VEGFR-2 enzyme to the wells.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

    • The detection reagent is added to stop the reaction and generate a signal proportional to the amount of ATP remaining (luminescence) or the amount of phosphorylated substrate (ELISA).

    • The signal is read using a microplate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[4]

Cellular VEGFR-2 Phosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.

  • Assay Principle: Cells that endogenously or exogenously express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are treated with the test compound and then stimulated with VEGF. The level of phosphorylated VEGFR-2 is then measured, typically by ELISA or Western blotting.

  • Materials:

    • HUVECs or other suitable cell lines.

    • Cell culture medium and supplements.

    • Recombinant human VEGF-A.

    • Test compounds.

    • Lysis buffer.

    • Antibodies: a capture antibody against total VEGFR-2 and a detection antibody specific for phosphorylated VEGFR-2 (e.g., anti-pY1175).

    • ELISA or Western blot reagents.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • Cells are serum-starved for a period to reduce basal receptor activation.

    • Cells are pre-incubated with various concentrations of the test compounds.

    • VEGF-A is added to stimulate VEGFR-2 phosphorylation.

    • The cells are lysed to release cellular proteins.

    • The concentration of phosphorylated VEGFR-2 in the cell lysates is quantified using a sandwich ELISA or by Western blot analysis.

    • IC50 values are determined by plotting the percentage of inhibition of VEGFR-2 phosphorylation against the inhibitor concentration.[5]

Visualizing the Molecular Landscape

To better understand the context of this compound and Axitinib's action, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor testing.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Migration Cell Migration VEGFR2->Migration RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR2 Inhibit Autophosphorylation Vegfr2_IN_61 This compound Vegfr2_IN_61->VEGFR2 Inhibit Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library biochemical_assay Biochemical Assay (VEGFR-2 Kinase Assay) start->biochemical_assay Primary Screen cellular_assay Cellular Assay (VEGFR-2 Phosphorylation) biochemical_assay->cellular_assay Hit Confirmation functional_assay Functional Assays (Proliferation, Migration) cellular_assay->functional_assay Functional Validation in_vivo In Vivo Models (Xenografts) functional_assay->in_vivo Efficacy Testing lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General workflow for screening and validating VEGFR-2 inhibitors.

Conclusion

Axitinib is a well-characterized, potent, and selective inhibitor of VEGFRs with extensive supporting data from preclinical and clinical studies. This compound (compound 61) emerges as a promising novel VEGFR-2 inhibitor with a distinct chemical scaffold and demonstrated in vitro potency. However, a comprehensive head-to-head comparison is currently limited by the scarcity of publicly available data for this compound. Further studies are required to fully elucidate its kinase selectivity profile, cellular activity, and in vivo efficacy to determine its potential as a therapeutic agent relative to established inhibitors like Axitinib. This guide serves as a foundational comparison based on current knowledge, highlighting the ongoing efforts in the discovery of new and effective VEGFR-2 inhibitors.

References

Validating the Specificity of Novel Kinase Inhibitors: A Comparative Guide for Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the specificity of a novel VEGFR-2 inhibitor, designated here as Vegfr-2-IN-61. For comparative purposes, we will contrast its hypothetical performance with established multi-kinase and selective VEGFR-2 inhibitors, Sorafenib and Axitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of potential therapeutic agents targeting angiogenesis.

Introduction to VEGFR-2 and the Imperative of Specificity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[1][2] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5] These pathways include the PLCγ-PKC-MAPK, PI3K-AKT, and FAK/paxillin pathways.[4][6] Given its central role in tumor angiogenesis, VEGFR-2 is a well-established target for cancer therapy.[2][3][7]

However, the therapeutic efficacy of kinase inhibitors is intrinsically linked to their specificity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[8] Therefore, rigorous validation of inhibitor specificity is a critical step in preclinical drug development. This guide outlines a multi-faceted approach to characterize the selectivity profile of this compound.

Comparative Kinase Inhibition Profile

A primary assessment of inhibitor specificity involves screening against a broad panel of kinases. The data presented below is a hypothetical profile for this compound, juxtaposed with known data for Sorafenib and Axitinib, illustrating how selectivity is quantified and compared.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)[7]Axitinib (IC50, nM)[7]
VEGFR-2 5 90 0.2
VEGFR-150200.1
VEGFR-365150.1-0.3
PDGFRβ8005>1000
c-Kit>10002>1000
B-Raf>100022>1000
p38α>1000--

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency. Data for Sorafenib and Axitinib are sourced from publicly available information for illustrative purposes.

Cellular Activity: On-Target Engagement and Functional Outcomes

To confirm that the biochemical activity translates to a cellular context, a series of assays are performed on endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or engineered cell lines.

Table 2: Cellular Assay Data

AssayThis compoundSorafenibAxitinib
pVEGFR-2 Inhibition (IC50, nM) 15 1001
HUVEC Proliferation (GI50, nM) 25 1505
Endothelial Tube Formation (IC50, nM) 30 2008

pVEGFR-2 Inhibition IC50 reflects the concentration to inhibit VEGFR-2 autophosphorylation by 50% in cells. GI50 is the concentration for 50% growth inhibition. Tube formation IC50 is the concentration to inhibit the formation of capillary-like structures by 50%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

In Vitro Kinase Profiling (e.g., KINOMEscan®)

This assay quantitatively measures the binding of an inhibitor to a large panel of kinases.

Protocol:

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay.[9][10] Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.[9]

  • Procedure:

    • A library of purified, DNA-tagged human kinases is prepared.

    • The test compound (this compound) is serially diluted.

    • The kinase, test compound, and immobilized ligand are incubated to allow for binding competition.

    • Unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.[9]

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. From this, a dissociation constant (Kd) or IC50 value can be determined.

Western Blotting for VEGFR-2 Phosphorylation

This technique assesses the inhibitor's ability to block VEGFR-2 autophosphorylation in a cellular environment.[7]

Protocol:

  • Cell Culture and Treatment:

    • HUVECs are cultured to near confluency and then serum-starved overnight.

    • Cells are pre-treated with various concentrations of this compound, Sorafenib, Axitinib, or a vehicle control (DMSO) for 2 hours.

    • Cells are then stimulated with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The membrane is stripped and re-probed for total VEGFR-2 and a loading control (e.g., β-actin) for normalization. Band intensities are quantified using densitometry software.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of endothelial cells.[7]

Protocol:

  • Cell Seeding: HUVECs are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for 48-72 hours.

  • Viability Measurement:

    • For an MTT assay, MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved, and absorbance is read.

    • For a CellTiter-Glo® assay, the reagent is added to measure ATP levels, which correlate with cell viability, and luminescence is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 value is determined.

Endothelial Tube Formation Assay

This in vitro assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[7]

Protocol:

  • Plate Coating: A 96-well plate is coated with Matrigel® and allowed to polymerize.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel in the presence of various concentrations of the inhibitors.

  • Incubation: The plate is incubated for 4-12 hours to allow for the formation of tube-like structures.

  • Imaging and Quantification: The formation of tubes is visualized using a microscope and photographed. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: The percentage of inhibition of tube formation is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the validation strategy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR-2 VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K FAK FAK VEGFR-2->FAK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Paxillin Paxillin FAK->Paxillin Migration Migration Paxillin->Migration

Caption: VEGFR-2 Signaling Pathways.

Inhibitor_Specificity_Workflow Compound_Synthesis Synthesize this compound Biochemical_Screening In Vitro Kinase Profiling (e.g., KINOMEscan) Compound_Synthesis->Biochemical_Screening Cellular_Assays Cellular Assays (pVEGFR-2, Proliferation) Biochemical_Screening->Cellular_Assays Validate Hits Functional_Assays In Vitro Angiogenesis Assays (Tube Formation) Cellular_Assays->Functional_Assays Confirm On-Target Effects Data_Analysis Data Analysis & Comparison (Selectivity Profile) Functional_Assays->Data_Analysis Assess Functional Impact Lead_Optimization Lead Optimization or Preclinical Development Data_Analysis->Lead_Optimization Go/No-Go Decision

References

Independent Verification of VEGFR-2 Inhibitor IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the independent verification of the half-maximal inhibitory concentration (IC50) of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. Given the critical role of VEGFR-2 in angiogenesis and its prominence as a therapeutic target in oncology, rigorous and reproducible assessment of inhibitor potency is paramount for researchers, scientists, and drug development professionals. This document outlines the necessary experimental protocols, presents comparative data for a selection of known VEGFR-2 inhibitors, and visualizes key biological and experimental workflows.

Comparative Analysis of VEGFR-2 Inhibitors

The potency of a VEGFR-2 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several well-characterized VEGFR-2 inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.

InhibitorReported IC50 for VEGFR-2 (nM)Additional Kinase Targets (IC50 in nM)
Sorafenib3.12 - 90c-Kit (not specified), PDGFRβ (not specified), Raf-1 (2.5)[1][2][3][4]
Apatinib1Ret (13), c-Kit (429), c-Src (530)[2][5]
Motesanib3VEGFR1 (2), VEGFR3 (6), Kit (8), PDGFR (84), Ret (59)[2]
Cabozantinib0.035c-Met (1.3), Ret (4), Kit (4.6), Flt-1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7)[5]
Ki87510.9>40-fold selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2[5]
Pazopanib30VEGFR1 (10), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[5]
Axitinib0.2VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)
Lenvatinib4VEGFR1 (5), FGFR1 (46), FGFR2 (30), FGFR3 (46), FGFR4 (100), PDGFRβ (51), c-Kit (not specified), RET (not specified)

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

The following protocol describes a common method for determining the IC50 value of a test compound against VEGFR-2 using a luminescent kinase assay. This type of assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels correspond to higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., "Vegfr-2-IN-61") dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • Negative control (DMSO vehicle)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. Also, prepare solutions for the positive control and a DMSO-only negative control.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of each compound dilution, the positive control, and the negative control to the appropriate wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant VEGFR-2 enzyme, and the substrate. The optimal concentrations of the enzyme and substrate should be determined empirically beforehand.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells of the assay plate.

  • ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km value for VEGFR-2 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the average signal from the negative control wells (DMSO only) as 100% kinase activity and the average signal from the positive control wells (or a high concentration of the test compound that completely inhibits the enzyme) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

The following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for the independent verification of an inhibitor's IC50 value.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK p38_MAPK p38 MAPK Src->p38_MAPK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Cell_Migration Cell Migration FAK->Cell_Migration Ras Ras MEK MEK Raf->MEK Cell_Survival Cell Survival mTOR->Cell_Survival p38_MAPK->Cell_Migration ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

IC50_Verification_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Buffer) reaction_init Add Kinase/Substrate Mix reagent_prep->reaction_init compound_prep Prepare Compound Serial Dilution plate_setup Dispense Compound to Plate compound_prep->plate_setup plate_setup->reaction_init atp_add Add ATP to Start Reaction reaction_init->atp_add incubation Incubate at 30°C atp_add->incubation detection Add Luminescent Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_norm Normalize Data read_plate->data_norm curve_fit Fit Dose-Response Curve data_norm->curve_fit ic50_calc Calculate IC50 Value curve_fit->ic50_calc

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Vegfr-2-IN-61, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), must adhere to stringent disposal protocols. Due to its classification as a hazardous substance, proper handling and disposal are paramount for laboratory safety and environmental protection. This potent angiogenesis modulator, while crucial for advancing anti-cancer therapies, is recognized as harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects.[1] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.

Immediate Safety and Disposal Protocols

Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular solid waste receptacles.[1] A comprehensive "cradle-to-grave" management approach is necessary, ensuring all waste, from stock solutions to contaminated labware, is handled and disposed of correctly.[1]

Key Disposal Steps:

  • Segregation: At the point of generation, all waste streams containing this compound must be segregated from non-hazardous waste. This includes unused stock solutions, leftover experimental solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound.[1]

  • Waste Collection:

    • Solid Waste: All contaminated solid materials should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container material should be compatible with any solvents used.[1]

    • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. If the liquid waste contains flammable solvents, an appropriate container for flammable materials must be used.[1]

  • Labeling: All hazardous waste containers must be prominently labeled with "Hazardous Waste" and the full chemical name, "this compound". Include the approximate concentration and the solvent used.[1]

  • Storage: Hazardous waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure the disposal facility is an approved waste disposal plant.[1][2]

Quantitative Data for Handling and Storage

For researchers preparing and using solutions of VEGFR-2 inhibitors, the following table summarizes relevant quantitative data for handling and storage, based on information for similar compounds.

ParameterValue/InstructionSource
Stock Solution Preparation (Example) To prepare a 10 mM stock solution, dissolve 4.01 mg of a similar compound (VEGFR-2-IN-5 hydrochloride) in 1 mL of anhydrous DMSO.[1]
Stock Solution Storage Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Working Solution Preparation Thaw an aliquot of the stock solution and prepare a series of dilutions in the appropriate assay buffer on the day of the experiment.[1]
Personal Protective Equipment (PPE) Wear protective gloves and clothing when handling.[2]

Experimental Protocol: Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

This compound Waste Disposal Workflow A Waste Generation (this compound Contaminated) B Segregate from Non-Hazardous Waste A->B C Is the waste liquid or solid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Secure Area D->F E->F G Contact EHS for PICKUP F->G H Disposal at Approved Waste Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

In case of accidental release, avoid inhalation of dust and substance contact. Evacuate the area and consult an expert. Do not let the product enter drains.[2][4] For skin contact, immediately remove all contaminated clothing and rinse the skin with water. If swallowed, have the victim drink water and consult a doctor if they feel unwell.[2] Always have the Safety Data Sheet (SDS) for the specific compound or a similar one readily available for reference in case of an emergency.

References

Personal protective equipment for handling Vegfr-2-IN-61

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vegfr-2-IN-61

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the integrity of their experiments. As a biologically active small molecule, this compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, non-absorbent, or disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

This table summarizes PPE recommendations based on general safety protocols for potent kinase inhibitors.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound in a research setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Confirm Storage Conditions: Verify the recommended storage temperature on the product vial or datasheet. Typically, these compounds are stored at -20°C.[2]

  • Label and Secure: Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.[4]

Experimental Protocols: Handling and Preparation

Preparation of Stock Solutions All procedures involving the solid form of this compound must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

  • Weighing: Use a precision balance inside the fume hood. To minimize dust generation, handle the solid compound with care.[2]

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and use a vortex or sonicator to ensure the compound is completely dissolved.[2]

In Vitro Kinase Assay Protocol This protocol outlines a general procedure for assessing the inhibitory activity of this compound against its target kinase.

  • Reagent Preparation: Prepare assay buffer, substrate (e.g., a synthetic peptide), and a dilution series of this compound.

  • Reaction Setup: In a 96-well plate, add the assay buffer, substrate, and diluted this compound to each well.

  • Initiate Reaction: Add the VEGFR-2 enzyme to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable method, such as a luminescence-based assay that quantifies ATP consumption.[5]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.[5]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][5]

  • Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][5]

  • Labeling: All hazardous waste containers must be clearly marked with "Hazardous Waste" and the full chemical name "this compound".[5]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]

Visual Safety and Workflow Diagrams

Operational Workflow for Handling this compound Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal receipt Inspect Container storage Store at -20°C receipt->storage If intact weighing Weigh Solid storage->weighing dissolving Dissolve in Solvent weighing->dissolving assay Perform In Vitro Assay dissolving->assay solid_waste Collect Solid Waste assay->solid_waste liquid_waste Collect Liquid Waste assay->liquid_waste

Caption: A flowchart illustrating the key steps for safely handling this compound.

VEGFR-2 Signaling Pathway and Inhibition VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.